Bromoacetamido-PEG4-azide
Description
BenchChem offers high-quality Bromoacetamido-PEG4-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromoacetamido-PEG4-azide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H23BrN4O5 |
|---|---|
Molecular Weight |
383.24 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C12H23BrN4O5/c13-11-12(18)15-1-3-19-5-7-21-9-10-22-8-6-20-4-2-16-17-14/h1-11H2,(H,15,18) |
InChI Key |
ORSKDPOKNPSXDH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Heterobifunctional PEG Linkers for Cysteine Modification
Executive Summary: The Shift to Site-Specificity
In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, the era of stochastic lysine conjugation is ending. Random conjugation yields heterogeneous mixtures with varying Drug-to-Antibody Ratios (DAR), leading to unpredictable pharmacokinetics (PK) and therapeutic windows.
Cysteine modification using heterobifunctional PEG linkers represents the current gold standard for site-specific bioconjugation. By targeting reduced interchain disulfides or engineered cysteine residues (e.g., THIOMAB™), researchers can achieve precise stoichiometry. However, the stability of the resulting thioether bond—specifically the retro-Michael addition of maleimides—remains a critical failure point in plasma circulation. This guide details the mechanistic causality of these reactions and provides a self-validating protocol to ensure conjugate integrity.
The Core Chemistry: Mechanisms & Causality
The Maleimide-Thiol Reaction (The Workhorse)
The maleimide group reacts with thiols (sulfhydryls) via a Michael addition reaction to form a stable thiosuccinimide ring.[1]
-
Specificity Window: The reaction is highly chemoselective for thiols at pH 6.5–7.5 .[2][3][4]
-
The Causality of pH: At pH > 7.5, the reaction rate of maleimides with primary amines (lysine
-amino groups) increases significantly (approx. times slower than thiols at pH 7.0, but competitive at pH 8.0+), destroying site-specificity.[2]
The Instability Paradox: Retro-Michael Addition
While often termed "stable," the thiosuccinimide ring is reversible. In plasma, the conjugate can undergo a retro-Michael reaction , regenerating the free maleimide and thiol. The released maleimide-payload can then transfer to albumin (which has a free cysteine at Cys34), leading to off-target toxicity.
The Solution: Ring Hydrolysis Stability is achieved by forcing the hydrolysis of the thiosuccinimide ring into a succinamic acid derivative.[2] This ring-opened form is chemically inert and cannot undergo retro-Michael elimination.
Alternative: Pyridyl Disulfides (Cleavable)
Pyridyl disulfides (PDS) react via thiol-disulfide exchange.
-
Mechanism: The target thiol attacks the disulfide, displacing pyridine-2-thione.[5]
-
Application: Used when the payload must be released in the reducing environment of the cytosol (e.g., intracellular drug delivery).
-
Validation: The release of pyridine-2-thione can be monitored at 343 nm (molar extinction coefficient
), allowing real-time quantification of conjugation efficiency.
Visualization: Reaction Pathways[1]
The following diagram illustrates the critical divergence between stable conjugation (Hydrolysis) and payload loss (Retro-Michael).
Caption: The bifurcation of maleimide stability. Hydrolysis (Green) locks the conjugate, while Retro-Michael (Red) leads to payload loss.
Strategic Linker Selection
Selecting the correct heterobifunctional PEG depends on the "Other End" chemistry and the required pharmacokinetics.
| Feature | Maleimide (Standard) | Self-Hydrolyzing Maleimide | Vinyl Sulfone | Pyridyl Disulfide |
| Reaction pH | 6.5 – 7.5 | 7.0 – 7.5 | 7.0 – 8.5 | 6.0 – 8.0 |
| Kinetics | Fast (mins to hours) | Fast | Slow (hours to overnight) | Moderate |
| Stability | Moderate (Reversible) | High (Irreversible after hydrolysis) | High (Irreversible) | Cleavable (Reducible) |
| Byproduct | None | None | None | Pyridine-2-thione |
| Use Case | General Conjugation | ADCs requiring high plasma stability | Permanent surface immobilization | Intracellular drug release |
Master Protocol: Cysteine Conjugation
This protocol assumes a Maleimide-PEG-NHS linker strategy, where the NHS end has already been conjugated to a payload or is being used in a heterobifunctional cross-linking workflow.
Phase 1: Protein Reduction (The Critical Setup)
Native disulfides must be reduced to free thiols.[4]
-
Reagent Choice: Use TCEP (Tris(2-carboxyethyl)phosphine) over DTT.[4][6]
-
Reasoning: TCEP is stable, non-volatile, and crucially, does not react with maleimides at acidic/neutral pH. DTT contains thiols and must be removed before adding the maleimide linker, or it will quench the reaction immediately [1].
-
Step-by-Step:
-
Buffer Prep: Prepare Conjugation Buffer (PBS, pH 7.2, 5mM EDTA).
-
Note: EDTA chelates divalent metals that catalyze disulfide oxidation.
-
-
Reduction: Add TCEP (2–10 molar equivalents per disulfide) to the protein.
-
Incubation: 30–60 minutes at Room Temperature (RT).
-
Desalting (Conditional): If using DTT, you must desalt using a Zeba spin column or dialysis. If using TCEP at low equivalents (<5x), desalting is optional but recommended for purity.
Phase 2: Conjugation (The Reaction)
-
Linker Solubilization: Dissolve the Maleimide-PEG-X linker in dry DMSO or DMA.
-
Caution: Maleimides hydrolyze in water.[7] Do not store aqueous stocks.
-
-
Mixing: Add the linker to the reduced protein solution.
-
Ratio: Typically 10–20 molar excess of linker over thiol groups.
-
Solvent Check: Keep final organic solvent concentration <10% (v/v) to prevent protein precipitation.
-
-
Incubation: 2 hours at RT or Overnight at 4°C.
-
Validation: Monitor consumption of free thiols using Ellman’s Reagent (DTNB) if needed.
-
Phase 3: Post-Conjugation Stabilization (The "Lock")
Crucial for ADCs: To prevent the Retro-Michael pathway described in Section 2.2.
-
pH Adjustment: Slowly adjust pH to 8.5–9.0 using 1M Tris (pH 9.0).
-
Incubation: Incubate for 1 hour at 37°C.
-
Quenching: Add excess N-Acetylcysteine or Beta-Mercaptoethanol to quench unreacted maleimides.
Phase 4: Purification
Remove excess PEG linker via Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Experimental Workflow Diagram
Caption: Self-validating workflow ensuring reduction, specific conjugation, and post-reaction stabilization.
Troubleshooting & Characterization
| Observation | Probable Cause | Corrective Action |
| Low Conjugation Yield | Incomplete reduction or TCEP/DTT interference. | Ensure TCEP is fresh. If using DTT, verify complete removal via desalting. |
| Precipitation | Hydrophobic payload or high organic solvent. | Use a longer PEG spacer (PEG12 or PEG24) to mask hydrophobicity. Keep DMSO <10%. |
| Heterogeneity (High MW species) | Non-specific amine coupling. | Check pH. If pH > 7.5 during conjugation, maleimides react with lysines.[2][7] Maintain pH 7.0–7.2. |
| Loss of Payload in Plasma | Retro-Michael exchange. | Implement the Phase 3 Stabilization step (Ring Hydrolysis) or switch to self-hydrolyzing maleimides. |
References
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. [Link]
-
Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.[10][11] Journal of Controlled Release. [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
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- 3. vectorlabs.com [vectorlabs.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. DTT vs. TCEP: Unraveling the Nuances of Protein Reduction - Oreate AI Blog [oreateai.com]
- 10. labinsights.nl [labinsights.nl]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Choosing Between Bromoacetamido-PEG4-azide and Maleimide-PEG4-azide for Thiol-Specific Bioconjugation
Executive Summary
In the landscape of bioconjugation, particularly for applications in drug development and proteomics, the precise and stable linkage of molecules is paramount.[1] Heterobifunctional linkers, such as Bromoacetamido-PEG4-azide and Maleimide-PEG4-azide, are indispensable tools for covalently modifying proteins at cysteine residues. Both linkers feature a thiol-reactive group at one end, a flexible PEG4 spacer, and a bioorthogonal azide handle for subsequent "click" chemistry. However, the choice between the bromoacetamide and maleimide reactive groups is a critical decision point dictated by the specific experimental goals, as they differ significantly in reactivity, selectivity, and the stability of the resulting conjugate.[2]
This guide provides an in-depth comparison to equip researchers with the knowledge to select the optimal reagent. Maleimide-PEG4-azide offers rapid reaction kinetics at near-neutral pH but forms a thiosuccinimide bond that can be reversible under certain physiological conditions.[][4] In contrast, Bromoacetamido-PEG4-azide reacts more slowly and at a slightly more basic pH but forms a highly stable, irreversible thioether bond, offering superior long-term stability for in vivo applications.[][5]
Introduction: The Role of Heterobifunctional PEG Linkers
The ability to selectively connect different molecular entities—such as a monoclonal antibody and a cytotoxic drug to form an Antibody-Drug Conjugate (ADC)—is a cornerstone of modern therapeutics.[6] Heterobifunctional PEG linkers are specialized chemical tools designed for this purpose.[1] They consist of three key components:
-
Two different reactive end groups: This allows for the sequential and controlled conjugation of two distinct molecules. In this case, one end is thiol-reactive (bromoacetamide or maleimide), and the other is an azide.
-
A Polyethylene Glycol (PEG) spacer: The PEG chain enhances the solubility of hydrophobic molecules, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance between the conjugated molecules.[7][8]
-
A Bioorthogonal Handle (Azide): The azide group does not react with native biological functionalities.[9] It serves as a "click" chemistry handle for highly specific and efficient ligation to a molecule containing a complementary alkyne group.[10]
A Tale of Two Thiol Chemistries: Bromoacetamide vs. Maleimide
The core difference between these two linkers lies in the chemistry of their thiol-reactive groups. The choice impacts reaction speed, required conditions, and, most critically, the stability of the final bioconjugate.
The Maleimide Group: Fast but Potentially Fleeting
The maleimide group is arguably the most widely used functionality for cysteine modification due to its rapid and highly selective reaction at near-neutral pH.[11]
Reaction Mechanism: Maleimides react with thiols via a Michael addition reaction, where the nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring. This forms a stable thiosuccinimide linkage.[12]
Kinetics and pH Dependence: The reaction is most efficient and specific at a pH of 6.5-7.5 .[] Within this range, the reaction with thiols is approximately 1,000 times faster than with amines.[11] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and reactivity towards primary amines becomes more competitive.[13] Studies have shown that at pH 6.5, maleimides can react with thiols at a rate that is 2-3 orders of magnitude faster than bromoacetyl groups.[14][15][16]
Specificity and Side Reactions:
-
Primary Target: Cysteine thiols.[17]
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH > 7.5, forming an unreactive maleamic acid.[13]
-
Amine Reactivity: At pH > 8.5, reactivity with lysine residues can occur.[17]
-
Thiazine Rearrangement: When conjugating to a peptide with an unprotected N-terminal cysteine, the N-terminal amine can attack the newly formed succinimide ring, leading to a rearranged thiazine structure.[12][18]
Stability of the Conjugate: The thiosuccinimide bond, while generally stable, can undergo a retro-Michael reaction , especially in the presence of other thiols like glutathione in vivo.[19][20] This can lead to deconjugation and "payload migration," where the linker-drug complex is transferred to other proteins, such as serum albumin.[21] This potential instability is a significant consideration for in vivo applications requiring long-term stability.[4][22]
The Bromoacetamide Group: Slower but Steadfast
The bromoacetamide group is a classic haloacetyl reagent that provides an alternative, highly stable method for cysteine modification.
Reaction Mechanism: Bromoacetamide reacts with thiols via a nucleophilic substitution (SN2) reaction. The thiolate anion (the deprotonated form of the thiol) acts as the nucleophile, attacking the carbon atom bearing the bromine and displacing it to form an irreversible thioether bond.[5]
Kinetics and pH Dependence: The reaction rate is highly dependent on the pH because the reactive species is the thiolate anion.[14] The optimal pH range is 7.5-9.0 , which is necessary to deprotonate a significant fraction of the cysteine thiols (pKa ~8.3-8.6).[5] The reaction is generally slower than the maleimide reaction.[14][21]
Specificity and Side Reactions:
-
Primary Target: Cysteine thiols.[5]
-
Off-Target Reactions: While highly selective for thiols, side reactions can occur under non-optimal conditions.
-
Histidine: The imidazole side chain can be alkylated, with reactivity increasing above pH 6.[5]
-
Lysine: The ε-amino group can react, but this is typically much slower and only becomes significant at pH > 9.0.[5]
-
Methionine: The thioether side chain can be alkylated, particularly with prolonged reaction times or high reagent concentrations.[5]
-
Stability of the Conjugate: The thioether bond formed by the bromoacetamide reaction is highly stable and considered practically irreversible under physiological conditions.[2][][5] This makes it a superior choice for applications where long-term stability of the conjugate is critical, such as in the development of ADCs intended for prolonged circulation.[]
Comparative Analysis: Making the Right Choice
| Feature | Maleimide-PEG4-azide | Bromoacetamido-PEG4-azide |
| Reaction Mechanism | Michael Addition[12] | Nucleophilic Substitution (SN2)[5] |
| Optimal pH | 6.5 - 7.5[][13] | 7.5 - 9.0[5][14] |
| Reaction Rate | Very Fast (100-1000 M⁻¹s⁻¹)[15] | Moderate (0.6-10 M⁻¹s⁻¹)[14] |
| Bond Formed | Thiosuccinimide | Thioether[5] |
| Bond Stability | Reversible (susceptible to retro-Michael reaction)[4][19] | Irreversible and Highly Stable[2][][5] |
| Key Side Reactions | Hydrolysis, Thiazine Rearrangement (N-term Cys)[12][13] | Alkylation of Histidine, Lysine, Methionine[5] |
| Primary Advantage | Rapid kinetics at neutral pH. | Exceptional conjugate stability.[2] |
| Primary Disadvantage | Potential for in vivo instability and payload migration.[21] | Slower reaction rate and requires slightly basic pH.[21] |
When to Choose Maleimide-PEG4-azide:
-
Speed is critical: For applications where rapid conjugation is necessary.
-
Mild pH is required: When the biomolecule is sensitive to pH values above 7.5.
-
In vitro applications: When long-term stability in the presence of endogenous thiols is not a concern.
-
N-terminal cysteine is absent or protected: To avoid the thiazine rearrangement side reaction.[13]
When to Choose Bromoacetamido-PEG4-azide:
-
High stability is paramount: For in vivo applications like ADCs, where premature drug release must be avoided.[]
-
Irreversible linkage is desired: For creating permanent, stable bioconjugates.[2]
-
The biomolecule is stable at pH 7.5-9.0.
-
Slightly longer reaction times are acceptable.
Visualizing the Reactions
The following diagrams illustrate the fundamental chemical transformations involved in the conjugation of each linker to a protein's cysteine residue.
Caption: Reaction of Maleimide-PEG4-azide with a protein thiol.
Caption: Reaction of Bromoacetamido-PEG4-azide with a protein thiolate.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with Maleimide-PEG4-azide
This protocol provides a general workflow for labeling a protein containing free cysteine residues.
1. Materials and Reagent Preparation
-
Protein Sample: Dissolve protein at 1-5 mg/mL in a sulfhydryl-free reaction buffer.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0. It is critical to include 5-10 mM EDTA to prevent oxidation of thiols to disulfide bonds.[23] Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).[5]
-
Reducing Agent (Optional): 10 mM TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is recommended as it does not contain a free thiol and does not need to be removed prior to conjugation.[13]
-
Maleimide-PEG4-azide Stock Solution: Prepare a 10 mM stock solution fresh in an anhydrous, water-miscible solvent like DMSO or DMF.[13]
2. Experimental Workflow
Caption: Workflow for protein conjugation using Maleimide-PEG4-azide.
3. Step-by-Step Methodology
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, add TCEP to a final concentration of ~10-fold molar excess over the protein and incubate for 30 minutes at room temperature.[24]
-
Conjugation: While gently stirring, add a 10- to 20-fold molar excess of the freshly prepared Maleimide-PEG4-azide stock solution to the protein solution.[13][23] Ensure the final concentration of organic solvent (DMSO/DMF) is typically below 10% to avoid protein precipitation.[23]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C.[25] The optimal time may need to be determined empirically.
-
Purification: Remove the excess, unreacted maleimide reagent by spin desalting, dialysis, or size-exclusion chromatography.[23]
-
Characterization & Storage: Confirm successful conjugation and estimate the degree of labeling (DOL) using SDS-PAGE and/or mass spectrometry. Store the purified conjugate under conditions optimal for the parent protein, typically at 4°C or -20°C with a cryoprotectant.[24]
Protocol 2: General Procedure for Protein Labeling with Bromoacetamido-PEG4-azide
This protocol is similar but adjusted for the different reaction conditions required by the bromoacetamide group.
1. Materials and Reagent Preparation
-
Protein Sample: Dissolve protein at 1-5 mg/mL in a reaction buffer.
-
Reaction Buffer: A buffer that maintains a pH of 7.5-8.5, such as Tris or HEPES. Include 5-10 mM EDTA.
-
Reducing Agent (Optional): As described for the maleimide protocol.
-
Bromoacetamido-PEG4-azide Stock Solution: Prepare a 10-20 mM stock solution fresh in an anhydrous, water-miscible solvent like DMSO or DMF.
2. Step-by-Step Methodology
-
Protein Preparation: Prepare the protein in the Reaction Buffer (pH 7.5-8.5). If reduction is needed, follow the same procedure as for the maleimide protocol.
-
Conjugation: Add a 10- to 20-fold molar excess of the Bromoacetamido-PEG4-azide stock solution to the protein solution.
-
Incubation: Incubate the reaction in the dark for 2-12 hours at room temperature. Reaction progress can be monitored over time to determine the optimal endpoint.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, like β-mercaptoethanol or DTT, to consume any excess bromoacetamide reagent.
-
Purification: Purify the conjugate using spin desalting, dialysis, or chromatography to remove excess linker and quenching reagents.
-
Characterization & Storage: Analyze and store the conjugate as described in the maleimide protocol.
The Azide Handle: A Gateway to Click Chemistry
Both Bromoacetamido-PEG4-azide and Maleimide-PEG4-azide yield a protein conjugate functionalized with an azide group. This azide is a bioorthogonal handle, ready for a subsequent, highly specific "click" reaction with an alkyne-modified molecule. This two-step strategy is exceptionally powerful for building complex bioconjugates.[9]
The most common click reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Highly efficient but requires a copper catalyst, which can be toxic to living cells, making it ideal for in vitro applications.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne. It is less toxic and well-suited for both in vitro and in vivo systems.[9]
Conclusion
The selection between Bromoacetamido-PEG4-azide and Maleimide-PEG4-azide is a strategic decision based on a trade-off between reaction speed and conjugate stability. Maleimide-PEG4-azide offers the advantage of rapid conjugation under mild, near-neutral pH conditions, making it suitable for many in vitro applications. However, the potential for the resulting thiosuccinimide bond to reverse in the presence of endogenous thiols is a critical liability for therapeutics requiring long-term in vivo stability. For such applications, Bromoacetamido-PEG4-azide is the superior choice. Although it reacts more slowly and at a slightly higher pH, it forms an exceptionally stable and irreversible thioether bond, ensuring the integrity of the bioconjugate in demanding biological environments.[][5] Understanding these core chemical differences is essential for designing robust and effective bioconjugates for research, diagnostics, and drug development.
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Optimizing Bromoacetamido-PEG4-azide: Solubility, Stability, and Bioconjugation Protocols
Topic: Solubility of Bromoacetamido-PEG4-azide in DMSO vs water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromoacetamido-PEG4-azide is a high-value heterobifunctional linker used critically in PROTAC® development, antibody-drug conjugates (ADCs), and chemoproteomics. It bridges the gap between thiol-containing biomolecules (via bromoacetamide) and alkyne-tagged ligands (via click chemistry).[1]
While the PEG4 spacer confers aqueous solubility, the bromoacetamide "warhead" introduces a specific solubility-stability paradox. DMSO is the obligate solvent for storage and stock preparation , whereas water (buffer) is the medium for reaction. This guide delineates the physicochemical boundaries of this compound, providing a validated workflow to maximize conjugation efficiency while mitigating hydrolytic degradation.
Part 1: Chemical Profile and Physicochemical Properties
To master the solubility of Bromoacetamido-PEG4-azide, one must understand its tripartite structure. It is an amphiphilic molecule, meaning its solubility behavior is non-binary.
Structural Breakdown
-
The Warhead (Hydrophobic): The
-bromoacetamide group is an electrophile designed for alkylation. It is moderately lipophilic and susceptible to hydrolysis at elevated pH. -
The Spacer (Hydrophilic): The tetraethylene glycol (PEG4) chain provides essential water solubility, flexibility, and reduces aggregation of the final conjugate.
-
The Handle (Neutral): The terminal azide (
) is relatively inert and lipophilic until "clicked."
Solubility Data Matrix
| Solvent | Solubility Limit | Stability Profile | Application |
| Anhydrous DMSO | High (> 50 mg/mL) | High. Stable at -20°C for months. | Stock Solution (Required) |
| Pure Water | Moderate (~2-5 mg/mL)* | Low. Prone to hydrolysis over time. | Not Recommended for Storage |
| Aqueous Buffer (pH 7.5) | Moderate | Transient. Hydrolysis half-life decreases as pH increases. | Reaction Medium Only |
*Note: While theoretically soluble in water due to the PEG chain, direct dissolution of the solid into water is kinetically slow and can lead to micro-aggregates. Always solvate in DMSO first.
Part 2: The Solubility-Stability Paradox
The critical challenge with Bromoacetamido-PEG4-azide is not getting it into solution, but keeping it reactive once it is there.
The DMSO Necessity
DMSO (Dimethyl sulfoxide) is the industry standard for this compound for two reasons:
-
Thermodynamic Solvation: It disrupts the crystal lattice of the solid linker instantly, ensuring a monodisperse solution.
-
Hydrolytic Protection: The bromoacetamide group reacts with water to form a non-reactive hydroxyacetamide species (
). This reaction is accelerated by hydroxide ions ( ). Anhydrous DMSO shields the bromine atom from this degradation pathway during storage.
The Aqueous Dilemma
When you dilute the DMSO stock into an aqueous buffer, a "kinetic race" begins.
-
Reaction A (Desired): The bromoacetamide alkylates the target thiol (Cysteine).[2]
-
Reaction B (Undesired): Water/Hydroxide displaces the bromine (Hydrolysis).
The Trade-off: Bromoacetamide requires a slightly basic pH (7.5–8.[2]5) to activate the cysteine thiol (
Part 3: Strategic Protocol (The "DMSO-First" Workflow)
This protocol is designed to ensure >95% active linker availability at the moment of conjugation.
Phase 1: Stock Preparation (The Golden Rule)
Never weigh solid linker directly into an aqueous buffer.
-
Calculate: Determine the mass required for a 50 mM or 100 mM stock.
-
Solvate: Add high-quality, anhydrous DMSO (Grade:
99.9%) to the vial. -
Mix: Vortex for 30 seconds. The solution should be perfectly clear and colorless.
-
Storage: Aliquot immediately into small volumes (e.g., 10–50
L) to avoid freeze-thaw cycles. Store at -20°C or -80°C under desiccant.
Phase 2: The Conjugation Workflow
This workflow minimizes the time the linker spends in the "danger zone" (aqueous buffer without target).
Caption: Workflow demonstrating the critical timing of mixing DMSO stock with buffer to favor alkylation over hydrolysis.
Detailed Steps:
-
Buffer Prep: Prepare a buffer at pH 8.0–8.5 .
-
Recommended: 50-100 mM Tris or HEPES.
-
Note: Avoid primary amines (like Tris) if you are working at pH > 9.0, but at pH 8.0, the reaction with cysteine is significantly faster than with amines. HEPES is a safer alternative if amine-reactivity is a concern.
-
Additives: Include 1-5 mM EDTA to chelate metals that might oxidize thiols.
-
-
Protein Prep: Ensure your protein/peptide thiols are reduced (use TCEP or DTT, then desalt if using DTT; TCEP is compatible with bromoacetamide in many cases but desalting is safer).
-
Initiation:
-
Incubation: Incubate at Room Temperature (25°C) for 1–2 hours or 4°C overnight. Protect from light (bromoacetamides are light-sensitive).
-
Quenching: Add excess thiol (e.g., 10 mM DTT or Cysteine) to quench unreacted linker.
Part 4: Technical Nuance – Bromoacetamide vs. Maleimide[2][6]
Why use Bromoacetamide if it requires higher pH and has hydrolysis risks?
| Feature | Maleimide | Bromoacetamide |
| Linkage Type | Thiosuccinimide (Ring) | Thioether (Linear) |
| Reversibility | Reversible (Retro-Michael addition) | Irreversible (Permanent bond) |
| Stability | Conjugate can lose payload in plasma. | Extremely Stable in plasma/vivo. |
| Reaction pH | 6.5 – 7.5 | 7.5 – 8.5 |
| Selectivity | High for Cys | High for Cys (at pH < 9) |
Expert Insight: Use Bromoacetamido-PEG4-azide when long-term stability of the conjugate is paramount (e.g., in vivo studies). The extra effort in pH control during synthesis pays off with a conjugate that does not fall apart in the bloodstream.
Part 5: Troubleshooting
Problem: Precipitation upon adding DMSO stock to buffer.
-
Cause: The concentration is too high, or the buffer has high salt/low temperature ("salting out").
-
Solution: Dilute the DMSO stock with an intermediate co-solvent (e.g., 50% DMSO/Water) immediately before adding to the bulk protein, or add the stock dropwise while vortexing. Ensure the final concentration of the linker is below 5 mM in the aqueous phase.
Problem: Low Conjugation Efficiency.
-
Cause A: pH too low. Bromoacetamide needs thiolate (
), not thiol ( ). -
Solution: Verify pH is
7.5.[2][3] -
Cause B: Hydrolysis of stock.
-
Solution: Check if the DMSO stock was left open or stored at RT. Prepare fresh stock.
References
-
BroadPharm. Bromoacetamido-PEG4-azide Product Guide & Physicochemical Properties. BroadPharm Catalog.[6] Link
-
Vector Laboratories. Thiol-Reactive Linker Chemistries: Maleimide vs. Bromoacetamide.[1] Technical Resource Guide. Link
-
BenchChem. Troubleshooting Poor Solubility of Bromoacetamido-PEG4-Acid Conjugates. Technical Support Knowledge Base.[5] Link
- Alley, S. C., et al. (2008).Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(3), 759-765. (Demonstrates superior stability of bromoacetamide thioethers over maleimides in vivo).
-
MedChemExpress. Bromo-PEG4-azide Protocol and Solubility Data. MCE Product Protocols. Link
Sources
Bromoacetamido-PEG4-azide: Technical Deep Dive & Application Guide
[1]
Executive Summary
Bromoacetamido-PEG4-azide is a heterobifunctional crosslinker designed for high-fidelity bioconjugation.[1] Unlike maleimide-based linkers, which form thiosuccinimide adducts susceptible to retro-Michael exchange in plasma, the bromoacetamide moiety forms an irreversible thioether bond with cysteine residues.[1] This characteristic makes it the reagent of choice for developing stable Antibody-Drug Conjugates (ADCs) and PROTACs where linker stability is non-negotiable.[1]
This guide details the physicochemical identity, reaction mechanics, and validated protocols for deploying this linker in drug discovery workflows.
Part 1: Chemical Identity & Nomenclature[1][2]
The nomenclature for PEG reagents can be ambiguous due to varying definitions of "PEG4" (referring either to the number of oxygen atoms or the number of ethylene glycol repeat units). In high-precision synthesis, the structure defined by the formula C₁₂H₂₃BrN₄O₅ is the standard.[1]
Physiochemical Profile[1]
| Property | Specification |
| Common Name | Bromoacetamido-PEG4-azide |
| Systematic IUPAC Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-bromoacetamide |
| Alternative Synonyms | Azide-PEG4-Bromoacetamide; Br-PEG4-N3; 1-Bromo-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecan-17-azide |
| Chemical Formula | C₁₂H₂₃BrN₄O₅ |
| Molecular Weight | 383.24 g/mol |
| CAS Number | 2055014-69-0 (Note: CAS varies by isomer/vendor; verify structure) |
| Solubility | DMSO, DMF, DCM, Water (due to PEG spacer) |
| Reactive Groups | Bromoacetamide (Thiol-reactive, |
Structural Visualization
The molecule consists of three functional domains:
-
Bromoacetyl Head: The electrophilic site for cysteine attack.
-
PEG4 Spacer: Provides water solubility and prevents steric hindrance.
-
Azide Tail: The "handle" for bioorthogonal ligation.
Figure 1: Functional domain map of Bromoacetamido-PEG4-azide detailing reactivity profiles.[1]
Part 2: Structural Mechanics & Reactivity[1]
Why Bromoacetamide? (The Stability Argument)
In drug development, particularly for ADCs, the stability of the linker-payload connection is critical.[2]
-
Maleimide Limitations: The standard maleimide-thiol reaction creates a thiosuccinimide ring.[1] In physiological conditions (pH 7.4, 37°C), this ring can undergo a retro-Michael reaction , releasing the payload or transferring it to serum albumin. This "linker instability" leads to off-target toxicity.[1][2]
-
Bromoacetamide Superiority: The bromoacetamide group reacts via an irreversible nucleophilic substitution (
). Once the thioether bond is formed, it is chemically inert in plasma.
Trade-off: Bromoacetamide is less reactive than maleimide.[1] It requires a slightly higher pH (7.5–8.5) to deprotonate the cysteine thiol to the more nucleophilic thiolate anion (
The PEG4 Advantage
The tetraethylene glycol (PEG4) spacer is the "Goldilocks" length (~14 atoms). It is:
-
Long enough to prevent the protein surface from sterically blocking the azide click reaction.
-
Short enough to avoid the "floppy" entropic penalties associated with long PEG chains in PROTAC ternary complex formation.
Part 3: Experimental Workflows
Protocol A: Cysteine Bioconjugation (Thiol-Alkylation)
Objective: Attach the linker to a protein/peptide cysteine residue.[1]
Prerequisites:
-
Protein must have a free cysteine. If oxidized (disulfide), reduce with TCEP first.
-
Warning: Avoid DTT if possible, or remove it completely via desalting before adding the linker, as DTT will react with the bromoacetamide. TCEP is compatible in low concentrations but removal is safer.
Step-by-Step:
-
Buffer Preparation: Prepare a conjugation buffer: 50 mM Sodium Borate or HEPES, pH 8.0–8.5, containing 5–10 mM EDTA (to prevent metal-catalyzed oxidation).
-
Scientist's Note: pH 8.0 is critical. At pH 7.0, the reaction is too slow.
-
-
Solubilization: Dissolve Bromoacetamido-PEG4-azide in dry DMSO or DMA to a 50–100 mM stock.
-
Reaction:
-
Add protein to buffer (1–5 mg/mL).[3]
-
Add Linker stock to protein solution. Target a 10–20 fold molar excess of linker over protein.
-
Final organic solvent concentration should be <10% (v/v).
-
-
Incubation: Incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight. Protect from light (bromide bonds are photosensitive).
-
Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted bromide.
-
Purification: Remove excess linker via Zeba spin columns or dialysis.
Protocol B: Click Chemistry (CuAAC or SPAAC)
Objective: Conjugate the Azide-labeled protein to an Alkyne-functionalized payload (e.g., PROTAC ligand).[1]
Option 1: Copper-Free (SPAAC) [1]
-
Reagent: DBCO-functionalized ligand.[1]
-
Method: Mix Azide-protein with 2–5 eq of DBCO-ligand. React 1–2 hours at RT.
-
Pros: No catalyst toxicity.
Option 2: Copper-Catalyzed (CuAAC) [1]
Part 4: Applications in Drug Discovery (PROTACs)
The primary utility of Bromoacetamido-PEG4-azide is in the modular assembly of Proteolysis Targeting Chimeras (PROTACs) .[1]
Workflow Logic:
-
E3 Ligase Recruitment: Covalent modification of an E3 ligase (e.g., Cereblon or VHL) using the bromoacetamide end.
-
Library Screening: The azide "handle" allows for the rapid clicking of a library of Target Protein ligands to find the optimal degrader.
Figure 2: Modular assembly of PROTACs using Bromoacetamido-PEG4-azide as a central hub.
Part 5: Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield (Step 1) | pH too low (< 7.[1]5) | Adjust buffer to pH 8.0–8.5. Bromoacetamide is less reactive than maleimide. |
| Precipitation | Linker hydrophobicity | Ensure DMSO concentration is 5–10%. The PEG4 chain usually aids solubility, but high concentrations can aggregate. |
| Oxidation of Protein | Disulfides formed | Pre-treat with TCEP. Do NOT use DTT unless removed, as DTT contains thiols that scavenge the linker. |
| No Click Reaction | Copper oxidation | In CuAAC, ensure Sodium Ascorbate is fresh. Oxygen kills the Cu(I) species. Degas buffers. |
References
The Bromoacetamide Warhead: Stability, Reactivity, and Application in Physiological Environments
Topic: Stability of Bromoacetamide Group in Physiological pH Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bromoacetamide (
At physiological pH (7.4), the bromoacetamide group faces two distinct stability challenges:
-
Chemical Hydrolysis: A slow background reaction with water/hydroxide, generally negligible over short assay windows (hours) but significant over days.
-
Metabolic Instability (Thiolysis): A rapid, biologically dominant reaction with endogenous thiols (e.g., Glutathione, HSA), which drives systemic clearance and potential toxicity.
This guide provides a mechanistic breakdown of these stability profiles, quantitative comparisons with other warheads, and validated protocols for assessing their behavior in drug discovery workflows.
Part 1: Mechanistic Underpinning
The Electrophilic Engine ( )
Unlike acrylamides, which react via Michael addition, bromoacetamides react through a bimolecular nucleophilic substitution (
-
Leaving Group Hierarchy: The stability-reactivity relationship is dictated by the carbon-halogen bond strength and the stability of the leaving halide ion.
-
Iodoacetamide (IAM): Highest reactivity, lowest chemical stability.
-
Bromoacetamide (BAM): High reactivity, moderate stability.
-
Chloroacetamide (CAM): Low intrinsic reactivity, high stability.
-
Reaction Pathways at pH 7.4
In a physiological buffer, the bromoacetamide faces a competition between the abundant but weak nucleophile (Water/
Figure 1: Competitive reaction pathways for bromoacetamide at physiological pH. Thiolysis is kinetically dominant, while hydrolysis represents a background degradation pathway.
Part 2: Stability Profiling & Quantitative Data
Hydrolytic Stability (Buffer Stability)
Contrary to common assumptions, bromoacetamides are relatively stable to hydrolysis at pH 7.4 compared to their reaction with proteins.
-
Half-life (
): typically > 24 hours in PBS at 37°C. -
Implication: Solutions can be prepared and used within a standard workday (8–12 hours) without significant loss of titer, provided they are free of thiols.
Metabolic Stability (Glutathione Reactivity)
This is the critical failure mode for bromoacetamides as systemic drugs. The intracellular concentration of Glutathione (GSH) is 1–10 mM. Bromoacetamides react rapidly with GSH, leading to:
-
Rapid Clearance: The drug is scavenged before reaching the target.
-
Toxicity: Depletion of cellular GSH pools.
Comparative Reactivity Data
The following table synthesizes intrinsic reactivity (
| Warhead Class | Mechanism | Intrinsic Reactivity ( | Hydrolysis | GSH | Primary Application |
| Iodoacetamide | High ( | Hours | < 5 min | Proteomics (Complete alkylation) | |
| Bromoacetamide | High (Comparable to IAM) | 12 - 48 Hours | < 15 min | Probes / Fragment Screening | |
| Chloroacetamide | Low ( | Weeks | Hours | FBDD / Tunable Inhibitors | |
| Acrylamide | Michael | Very Low (Requires orientation) | Stable (Indefinite) | Hours to Days | Systemic Drugs (e.g., Ibrutinib) |
Critical Insight: While acrylamides rely on binding-first geometry to react (high
, low), bromoacetamides rely on intrinsic reactivity (high ). This makes them excellent for probing "hard-to-hit" cysteines but poor candidates for oral drugs due to lack of selectivity against GSH.
Part 3: Experimental Protocols
Protocol A: Determination of Intrinsic Reactivity ( )
This protocol measures the second-order rate constant of the warhead with Glutathione. This is the gold standard for assessing "physiological stability."
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4.[1]
-
L-Glutathione (reduced).
-
LC-MS/MS or UV-Vis spectrophotometer.
Workflow:
-
Preparation: Prepare 10 mM stock of Test Compound in DMSO. Prepare fresh 20 mM GSH in PBS.
-
Reaction Initiation: Dilute Test Compound to 50 µM in PBS. Add GSH to a final concentration of 5 mM (pseudo-first-order conditions:
). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at
minutes. -
Quenching: Quench aliquots immediately with 1% Formic Acid (stops
reaction). -
Analysis: Quantify remaining parent compound via LC-MS.
Calculation:
Plot
Protocol B: Plasma Stability Assessment
Distinguishes between warhead degradation and adduct stability.
Figure 2: Workflow for assessing plasma stability. Bromoacetamides typically follow the "Unstable" path for the parent compound, but the resulting protein adducts are highly stable.
Part 4: Strategic Application in Drug Discovery
When to use Bromoacetamide?
Despite stability issues, the bromoacetamide group is indispensable in specific contexts:
-
Covalent Probes: When designing Activity-Based Probes (ABPs), you often need to label a cysteine that is not perfectly oriented for a Michael acceptor.[5] The higher intrinsic reactivity of the bromoacetamide ensures labeling occurs upon binding.
-
Fragment Screening: In "Tethering" or covalent fragment screening, bromoacetamides are used to enforce reactivity to identify weak binders.
-
ADC Linkers: Interestingly, while the warhead is unstable, the product (the thioether bond formed after reacting with an antibody cysteine) is more stable than the succinimide ring formed by maleimides. Maleimides can undergo retro-Michael exchange in plasma; Bromoacetamide adducts cannot.
The "Goldilocks" Tuning
If a bromoacetamide is too unstable for your application, but an acrylamide is too unreactive, consider:
- -Fluoro-acetamide: Adds steric bulk and electronic modulation.
- -Chloro-acetamide: Significantly more stable, often used as a "tamed" version of the bromo-variant.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
-
Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry, 57(23), 10072–10079. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors: Chemical and Biological Principles." Expert Opinion on Drug Discovery, 7(7), 561-581. Link
Sources
Technical Guide: Applications of Bromoacetamido-PEG4-azide in PROTAC Synthesis
Executive Summary
Bromoacetamido-PEG4-azide is a high-utility heterobifunctional linker designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). Its architecture combines a cysteine-reactive electrophile (bromoacetamide ) with a bioorthogonal handle (azide ) via a hydrophilic spacer (PEG4 ).
This guide details the strategic application of this molecule in converting reversible ligands into covalent binders and facilitating high-throughput "Direct-to-Biology" library synthesis. Unlike standard alkyl halides, the bromoacetamido moiety offers a critical balance between reactivity and specificity, minimizing off-target alkylation while ensuring robust covalent attachment to solvent-exposed cysteines.
Part 1: Chemical Architecture & Mechanistic Rationale
Understanding the functional distinctness of each component is required for successful experimental design.
| Component | Chemical Structure | Functionality & Rationale |
| Warhead | Electrophile: Reacts with the thiolate anion of Cysteine ( | |
| Linker | PEG4 (16-atom) | Spacer: Provides ~16-20 Å distance. Advantage: "Goldilocks" length for many E3-POI pairs; PEG chain enhances water solubility, crucial for preventing aggregation of hydrophobic PROTACs. |
| Handle | Azide ( | Bioorthogonal: Inert to biological nucleophiles. Advantage: Enables "Click Chemistry" (CuAAC or SPAAC) for modular conjugation with alkyne-tagged ligands.[2] |
Mechanism of Action: The Covalent Ternary Complex
Unlike traditional PROTACs that rely on reversible equilibrium, PROTACs synthesized with this linker often employ a covalent-reversible or covalent-irreversible mechanism. The bromoacetamide anchors the molecule to a specific cysteine on the E3 ligase (e.g., DCAF1) or the Target Protein, while the PEG-azide arm recruits the partner protein.
Caption: Stepwise assembly of a covalent PROTAC. The electrophilic trap secures the anchor before the modular click reaction completes the chimera.
Part 2: Strategic Applications in PROTAC Design
Developing Covalent E3 Ligase Recruiters
Many E3 ligases lack potent reversible ligands. Bromoacetamido-PEG4-azide is used to screen for "covalent recruiters" by targeting surface-accessible cysteines near potential binding pockets.
-
Workflow: An initial library of small molecules is screened. Hits are derivatized with Bromoacetamido-PEG4-azide.[3]
-
Outcome: The bromoacetamide locks the ligand into the E3 binding pocket, while the azide remains solvent-exposed, ready to be "clicked" to a POI ligand (e.g., JQ1 for BRD4) to validate degradation capability.
Direct-to-Biology (D2B) Library Synthesis
The high yield of the azide-alkyne cycloaddition allows researchers to synthesize PROTAC libraries in 96- or 384-well plates and test them directly in cellular assays without intermediate purification.
-
Role of Linker: The PEG4 spacer ensures the resultant PROTAC has sufficient solubility for direct cell dosing.
Part 3: Experimental Protocols
Protocol A: Cysteine Alkylation (Ligand Functionalization)
Objective: Covalently attach the linker to a ligand containing a nucleophilic cysteine or thiol handle.
Reagents:
-
Ligand-SH (Thiol-containing precursor)
-
Bromoacetamido-PEG4-azide (1.2 equivalents)
-
Buffer: 50 mM Tris-HCl or Phosphate Buffer (pH 7.5–8.0)
-
Solvent: DMF or DMSO (if ligand is insoluble in water)
Step-by-Step:
-
Preparation: Dissolve the Ligand-SH in a minimal amount of DMF/DMSO. Dilute into the reaction buffer. Final concentration should be 1–10 mM.
-
Critical Note: Ensure pH is between 7.5 and 8.0. Below 7.0, reaction is too slow; above 8.5, amine alkylation (N-terminus/Lysine) becomes a risk.
-
-
Addition: Add Bromoacetamido-PEG4-azide (dissolved in DMSO) dropwise to the ligand solution.
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours in the dark.
-
Quenching: Add DTT (10 mM final) to quench unreacted bromoacetamide if not purifying immediately.
-
Purification: Semi-prep HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Protocol B: CuAAC Click Reaction (PROTAC Assembly)
Objective: Conjugate the Azide-functionalized precursor to an Alkyne-tagged partner.
Reagents:
-
Azide-Precursor (from Protocol A)
-
Alkyne-Partner (1.0–1.2 equivalents)
-
CuSO4 (0.1 eq), THPTA Ligand (0.5 eq), Sodium Ascorbate (1.0 eq)
Step-by-Step:
-
Mix: Combine Azide and Alkyne components in
-BuOH:Water (1:1) or DMSO:Water. -
Catalyst Prep: Pre-mix CuSO4 and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water before adding to the reaction. This protects the protein/ligand from Cu-induced oxidation.
-
Initiation: Add Sodium Ascorbate (freshly prepared) to reduce Cu(II) to catalytic Cu(I).
-
Reaction: Flush headspace with
(optional but recommended). Stir at RT for 1–2 hours.[5] -
Workup: For D2B assays, dilute directly into media. For purification, use scavenging resin (e.g., QuadraPure™ TU) to remove Copper before HPLC.
Part 4: Data Analysis & Optimization
Bromoacetamide vs. Iodoacetamide
Why choose Bromoacetamido-PEG4-azide over the iodo-analog?
| Feature | Bromoacetamide | Iodoacetamide | Impact on PROTAC |
| Reactivity | Moderate | High | Bromo allows for more controlled labeling. |
| Specificity | High (Cys >> Lys) | Moderate (Cys > Lys/His) | Bromo reduces heterogeneous isomers in library synthesis. |
| Stability | Stable in light | Light Sensitive | Bromo is easier to handle during multi-step synthesis. |
Visualization of Workflow: Direct-to-Biology
Caption: Direct-to-Biology (D2B) workflow utilizing Bromoacetamido-PEG4-azide for rapid PROTAC screening.
References
-
Journal of Medicinal Chemistry. (2026). Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery. Retrieved from [Link]
Sources
Methodological & Application
Technical Guide: Synthesizing PROTACs via Bromoacetamido-PEG4-azide
[1]
Strategic Overview
The Bromoacetamido-PEG4-azide linker represents a high-utility heterobifunctional scaffold for Proteolysis Targeting Chimera (PROTAC) synthesis.[1] Its structural design addresses two critical challenges in degrader development: chemoselective conjugation and linker stability .[1]
Unlike maleimide-based linkers, which form reversible thiosuccinimide adducts susceptible to retro-Michael addition in plasma, the bromoacetamide moiety forms an irreversible, highly stable thioether bond with nucleophiles (specifically thiols).[1][2] Simultaneously, the distal azide group enables bioorthogonal "Click" chemistry (CuAAC or SPAAC), facilitating the rapid assembly of PROTAC libraries by coupling with alkyne-functionalized ligands.
Key Chemical Advantages
-
Irreversible Binding: Forms a stable thioether linkage (S-C bond) resistant to physiological hydrolysis.[1]
-
Modular Library Generation: The azide terminus allows for "mix-and-match" coupling with diverse alkyne-tagged warheads.[1]
-
Physicochemical Optimization: The PEG4 spacer improves aqueous solubility and provides the necessary flexibility for ternary complex formation (POI-PROTAC-E3).[1]
Retrosynthetic Logic & Workflow
The synthesis generally follows a convergent strategy .[1] The linker is first attached to the nucleophilic ligand (Ligand A, typically containing a thiol or amine) via alkylation. The resulting azide-functionalized intermediate is then coupled to the complementary alkyne-functionalized ligand (Ligand B) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Workflow Visualization
Figure 1: Convergent synthetic pathway for PROTAC assembly using Bromoacetamido-PEG4-azide.
Protocol Phase 1: Nucleophilic Substitution (Linker Installation)
This phase installs the linker onto Ligand A .[1] The bromoacetamide group is an electrophilic alkylating agent. While it reacts preferentially with thiols (cysteines) at pH 7.5–8.5, it can also alkylate amines under appropriate conditions.
Scenario A: Reaction with a Thiol-Ligand (S-Alkylation)
Best for: Ligands with a free cysteine or introduced thiol handle.[1]
Reagents:
-
Ligand A (Thiol-containing)[1]
-
Bromoacetamido-PEG4-azide (1.1 – 1.5 equivalents)[1]
-
Base:
or DIPEA (N,N-Diisopropylethylamine)[1] -
Solvent: Anhydrous DMF or DMSO (degassed)
Step-by-Step Protocol:
-
Preparation: Dissolve Ligand A (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add DIPEA (2.0 – 3.0 eq). Stir for 5 minutes to ensure deprotonation of the thiol.
-
Addition: Add Bromoacetamido-PEG4-azide (1.2 eq) dissolved in a minimal amount of DMF dropwise to the reaction mixture.
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Quenching: Once starting material is consumed, dilute with EtOAc or DCM.[1]
-
Work-up: Wash with water (x3) and brine (x1) to remove DMF and excess salts.[1] Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the Azide-Intermediate .
Scenario B: Reaction with an Amine-Ligand (N-Alkylation)
Best for: Ligands like Pomalidomide/Thalidomide derivatives or VHL ligands with primary/secondary amines.[1]
Reagents:
-
Bromoacetamido-PEG4-azide (1.2 – 1.5 equivalents)[1]
-
Base:
(Cesium Carbonate) or DIPEA + NaI (catalytic) -
Solvent: Anhydrous DMF or MeCN[1]
Step-by-Step Protocol:
-
Preparation: Dissolve Ligand A (1.0 eq) in anhydrous DMF.
-
Base Addition: Add
(2.0 – 3.0 eq).-
Tip: Addition of catalytic NaI (0.1 eq) can accelerate the reaction via the Finkelstein reaction (converting alkyl bromide to more reactive alkyl iodide in situ).
-
-
Linker Addition: Add Bromoacetamido-PEG4-azide (1.2 eq).
-
Reaction: Heat to 40–60°C for 4–12 hours. Amines are less nucleophilic than thiolates toward bromoacetamide, often requiring heat.[1]
-
Work-up & Purification: Similar to Scenario A. Ensure complete removal of unreacted amine.
Protocol Phase 2: The Click Reaction (CuAAC)
This step couples the Azide-Intermediate (from Phase 1) with an Alkyne-Ligand (Ligand B) to form the final PROTAC via a 1,2,3-triazole linkage.[1]
Reagents:
-
Azide-Intermediate (1.0 eq)[1]
-
Alkyne-Ligand (1.0 – 1.2 eq)[1]
-
Catalyst:
(0.1 – 0.5 eq) -
Reductant: Sodium Ascorbate (0.5 – 1.0 eq)
-
Ligand (Optional but recommended): THPTA or TBTA (0.1 – 0.5 eq) to stabilize Cu(I) and prevent oxidation.[1]
-
Solvent:
(1:1) or .[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the Azide-Intermediate and Alkyne-Ligand in the solvent mixture (e.g., DMSO/Water 4:1 if solubility is an issue, otherwise tBuOH/Water 1:1).[1] Concentration: ~0.05 M.[1]
-
Catalyst Premix: In a separate vial, mix
and THPTA in water. Then add Sodium Ascorbate. The solution should turn colorless (reduction of Cu(II) to Cu(I)). -
Initiation: Add the catalyst premix to the reaction vessel containing the ligands.
-
Reaction: Stir at RT for 2–16 hours under inert atmosphere.
-
Note: If the reaction is sluggish, heat to 40°C.
-
-
Scavenging: Add a metal scavenger (e.g., QuadraPure™ TU or EDTA solution) to remove copper species before purification.[1]
-
Purification:
Quantitative Data & Specifications
| Parameter | Specification / Condition |
| Linker Name | Bromoacetamido-PEG4-azide |
| Molecular Weight | ~383.2 g/mol |
| Reactive Group A | Bromoacetamide (Electrophile, targets -SH > -NH2) |
| Reactive Group B | Azide (Bioorthogonal, targets Alkyne) |
| Spacer Length | PEG4 (~16–20 Å extended length) |
| Stability | Thioether bond (High); Triazole (High) |
| Storage | -20°C, under inert gas, protected from light |
Troubleshooting Guide
Issue: Low Yield in Alkylation Step
-
Cause: Hydrolysis of the bromoacetamide or oxidation of the thiol.
-
Solution: Ensure solvents are strictly anhydrous. Use degassed solvents to prevent disulfide formation of the thiol ligand. If using an amine, switch to a stronger base (
) or add NaI catalyst.
Issue: Incomplete Click Reaction
-
Cause: Oxidation of Cu(I) to inactive Cu(II).[1]
-
Solution: Increase Sodium Ascorbate loading. Use a stabilizing ligand like THPTA.[1] Degas all buffers/solvents thoroughly before mixing.[1]
Issue: Copper Contamination in Biological Assays
References
Sources
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromoacetamido-PEG4-azide | CAS: 940005-81-2 | AxisPharm [axispharm.com]
- 5. Amine/Azide PEG reagent, Bromoacetamido-PEG4-azide, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 6. Bromoacetamido-PEG4-azide | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Bromoacetamido-PEG4-acid - MedChem Express [bioscience.co.uk]
Application Note: Copper-Free Click Chemistry using Bromoacetamido-PEG4-azide and DBCO
Executive Summary & Mechanistic Rationale
In the landscape of modern bioconjugation, achieving highly stable, site-specific, and bioorthogonal linkages is paramount for the development of antibody-drug conjugates (ADCs), diagnostic probes, and targeted therapeutics. This application note details a robust, two-stage bioconjugation strategy utilizing Bromoacetamido-PEG4-azide as a heterobifunctional crosslinker, followed by a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a Dibenzocyclooctyne (DBCO) derivative.
As an Application Scientist, it is critical to understand the causality behind choosing these specific moieties:
-
Irreversible Thioether Formation (Bromoacetamide vs. Maleimide): While maleimides are ubiquitous for thiol conjugation due to their rapid kinetics at neutral pH, the resulting thiosuccinimide ring is susceptible to retro-Michael addition in systemic circulation, leading to premature payload release (often transferring to serum albumin). Bromoacetamides, undergoing an SN2 nucleophilic substitution, form an irreversible thioether bond [1]. Though the reaction is slower and requires a slightly alkaline pH, the resulting conjugate exhibits superior in vivo stability [4].
-
Bioorthogonal SPAAC (DBCO): DBCO reacts exclusively with azides to form a stable triazole. The immense ring strain of the cyclooctyne drives the reaction to quantitative yield without the need for cytotoxic Copper(I) catalysts, preserving the structural integrity of sensitive biomolecules [2].
-
PEG4 Spacer: The discrete polyethylene glycol (PEG4) arm (~15 Å) imparts critical hydrophilicity, preventing the aggregation of hydrophobic payloads and minimizing steric hindrance during the subsequent click reaction [4].
Reaction Kinetics & Quantitative Parameters
To ensure a self-validating experimental design, researchers must strictly control pH and molar ratios. The reactivity of the cysteine’s thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S⁻). Because the pKa of a typical cysteine thiol is ~8.3, the buffer pH must be carefully calibrated [3].
Table 1: Comparative Kinetics and Optimization Parameters
| Parameter | Phase 1: Thiol-Bromoacetamide Alkylation | Phase 2: DBCO-Azide SPAAC (Click) |
| Optimal pH | 7.5 – 8.5 (Target: 8.0) | 7.0 – 9.0 (Target: 7.4) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Strain-Promoted Cycloaddition |
| Reaction Time | 2 – 4 hours (RT) or Overnight (4°C) | 2 – 12 hours (RT) |
| Molar Excess | 10x – 20x (Linker to Protein) | 1.5x – 3x (DBCO to Azide) |
| Bond Stability | Highly Stable (Irreversible Thioether) | Highly Stable (Triazole) |
| Critical Inhibitors | Primary amines (at pH > 8.5), Light | Sodium Azide (NaN₃) |
Bioconjugation Workflows
Two-stage workflow: Thiol alkylation followed by copper-free SPAAC click chemistry.
Kinetic pathway of thiol deprotonation and SN2 alkylation by bromoacetamide.
Step-by-Step Experimental Protocols
Phase 1: Azide Functionalization via Thiol Alkylation
Objective: Covalently attach the PEG4-azide handle to a protein containing a free cysteine.
Materials & Preparation:
-
Target Protein: 1–5 mg/mL containing free thiols. (Note: If thiols are locked in disulfide bonds, pre-reduce with 10x molar excess TCEP for 30 mins, then remove TCEP via a desalting column).
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0. (Causality: EDTA chelates trace heavy metals, preventing metal-catalyzed auto-oxidation of free thiols back into disulfides).
-
Linker Stock: 10 mM Bromoacetamido-PEG4-azide in anhydrous DMSO.
Procedure:
-
Buffer Exchange: Ensure the target protein is fully exchanged into the Reaction Buffer (pH 8.0).
-
Linker Addition: Add a 10- to 20-fold molar excess of Bromoacetamido-PEG4-azide to the protein solution. Ensure the final concentration of DMSO does not exceed 10% v/v to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C. Crucial: Protect the reaction from light, as bromoacetamides are mildly photosensitive and can degrade [3].
-
Quenching (Optional): Add a low-molecular-weight thiol (e.g., 50 mM L-cysteine) for 15 minutes to scavenge unreacted bromoacetamide.
-
Purification: Remove excess linker and quenching agents using a size-exclusion chromatography (SEC) column or dialysis cassette (MWCO appropriate for your protein). Elute into PBS, pH 7.4.
Phase 2: Copper-Free Click Chemistry (SPAAC)
Objective: Conjugate the azide-functionalized protein to a DBCO-tagged payload.
Materials & Preparation:
-
Azide-Protein: Purified from Phase 1, in PBS, pH 7.4.
-
DBCO-Payload: (e.g., DBCO-Fluorophore, DBCO-Oligo, or DBCO-Drug) dissolved in DMSO or aqueous buffer.
-
CRITICAL QC CHECK: Ensure absolutely NO Sodium Azide (NaN₃) is present in any buffers. NaN₃ is a common antimicrobial preservative but will act as a highly concentrated competitive nucleophile, rapidly depleting the DBCO reagent and halting your conjugation [2].
Procedure:
-
Reaction Setup: To the azide-functionalized protein, add 1.5 to 3 molar equivalents of the DBCO-payload. (Causality: A slight excess of DBCO drives the second-order SPAAC reaction to completion faster).
-
Incubation: Incubate the mixture at room temperature for 2 to 12 hours. The reaction can be tracked visually or spectrophotometrically if the DBCO payload is chromogenic (DBCO absorbs strongly at ~310 nm; as the cyclooctyne ring reacts, this peak diminishes) [2].
-
Final Purification: Remove unreacted DBCO-payload using SEC, ion-exchange chromatography, or dialysis.
-
Validation: Validate the final conjugate using SDS-PAGE (looking for a molecular weight shift) or LC-MS to confirm the exact degree of labeling (DoL).
Troubleshooting & Quality Control
-
Low Thiol Conjugation Yield: Verify the pH of the reaction buffer. If the pH drops below 7.5, the concentration of the reactive thiolate anion plummets, stalling the SN2 reaction. Confirm that the protein is fully reduced.
-
Non-Specific Labeling (Cross-reactivity): If the bromoacetamide reacts with lysine residues, the pH is too high (>8.5). Lysine primary amines become deprotonated and nucleophilic at higher pH levels. Strictly maintain pH 8.0 [1].
-
Precipitation During SPAAC: DBCO is highly hydrophobic. If conjugating a large number of DBCO molecules to a single protein, the intermediate may precipitate. Utilize DBCO reagents that incorporate their own PEG spacers to maintain solubility.
References
-
Schelté, P., Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry (PubMed/NIH). URL:[Link]
Application Note: Precision Alkylation of Cysteine with Bromoacetamide
Executive Summary
In quantitative proteomics, the complete and specific alkylation of cysteine residues is a prerequisite for accurate peptide identification and quantification.[1] While Iodoacetamide (IAA) is the historical standard, Bromoacetamide (BAM) has emerged as a superior alternative in specific high-precision workflows due to its reduced propensity for iodine-associated artifacts and more controllable reaction kinetics.
This guide delineates the optimal pH window (8.0 ± 0.2) for BAM alkylation. Operating outside this window compromises data integrity: lower pH results in incomplete alkylation (under-modification), while higher pH drives non-specific alkylation of lysine and histidine residues (over-modification), artificially inflating peptide complexity and skewing quantification.
Scientific Foundation: Mechanism & pH Dependence[2]
The Nucleophilic Substitution ( )
The alkylation of cysteine by bromoacetamide proceeds via a bimolecular nucleophilic substitution (
The Critical Role of pH
The efficiency of this reaction is governed by the Henderson-Hasselbalch equation relative to the pKa of the cysteine thiol (typically ~8.3–8.5 in free solution, though highly context-dependent in proteins).
-
pH < 7.0: The thiol group remains protonated (-SH). Nucleophilicity is low, leading to sluggish kinetics and incomplete alkylation.
-
pH > 9.0: The concentration of thiolate (-S⁻) is maximized, but the deprotonation of Lysine
-amines (pKa ~10.5) and N-terminal amines begins to facilitate competitive nucleophilic attacks. This leads to "over-alkylation," where BAM modifies non-cysteine residues.
Visualizing the Mechanism
The following diagram illustrates the pH-dependent activation of cysteine and the competitive pathways that must be suppressed.
Figure 1: Mechanism of Cysteine Alkylation showing the activation of the Thiolate anion and potential off-target pathways at high pH.
Optimization Strategy: The "Goldilocks" Zone
To achieve >98% alkylation efficiency with <1% off-target modification, the reaction environment must be tightly controlled.
| Parameter | Recommended Value | Scientific Rationale |
| pH | 8.0 – 8.2 | Balances Thiolate formation (favored > pH 8) vs. Lysine neutrality (favored < pH 9). |
| Buffer | HEPES or TEAB | Tris is acceptable but has high temperature sensitivity ( |
| Reagent Ratio | 50:1 (BAM:Cys) | BAM is less reactive than Iodoacetamide (IAA). A slightly higher molar excess ensures completion. |
| Time | 30-45 min | Slower kinetics of Br leaving group (vs. I) requires adequate time, but excessive time promotes hydrolysis. |
| Temperature | 25°C (RT) | Higher temps increase reaction rates but exponentially increase off-target specificity errors. |
Detailed Protocol: High-Fidelity Bromoacetamide Alkylation
Objective: Complete reduction and alkylation of protein cysteines for bottom-up proteomics.
Materials
-
Lysis/Denaturing Buffer: 8M Urea in 50 mM HEPES, pH 8.0.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or TCEP.
-
Alkylating Agent: 500 mM Bromoacetamide (BAM) in water (Prepare FRESH).
-
Quenching Agent: 500 mM DTT or
-Mercaptoethanol.
Step-by-Step Procedure
1. Protein Denaturation & Reduction[1][2][4][5][6]
-
Dilute protein sample to 1-2 mg/mL in Lysis Buffer (8M Urea, 50 mM HEPES, pH 8.0).
-
Add DTT to a final concentration of 5 mM .[4]
-
Incubate at 56°C for 30 minutes (or 37°C for 60 min).
-
Scientist Note: High temperature unfolds the protein, exposing buried cysteines. Do not exceed 60°C in urea to avoid carbamylation of lysines (an artifact that mimics acetylation).[4]
-
2. Buffer Conditioning (Critical Step)
-
Allow sample to cool to Room Temperature (25°C).
-
Verify pH: Spot 1 µL on a pH strip. Ensure pH is 8.0–8.2 .
-
Scientist Note: If pH is < 7.5, adjust carefully with 1M NaOH or switch to a higher molarity buffer (100 mM HEPES). If pH > 8.5, dilute with slightly acidic buffer.[4]
-
3. Alkylation
-
Add Bromoacetamide (BAM) stock to a final concentration of 15–20 mM .
-
Ratio: This typically represents a ~50-fold molar excess over cysteine residues.
-
-
Incubate at Room Temperature (25°C) for 30–45 minutes in the DARK .
-
Scientist Note: BAM is light-sensitive (though less so than IAA). Light can catalyze free-radical formation, leading to non-specific modifications.
-
4. Quenching
-
Add DTT (or
-ME) to a final concentration equal to the excess BAM (e.g., add 20 mM DTT). -
Incubate for 15 minutes at RT.
-
Scientist Note: This "scavenges" unreacted BAM, preventing it from alkylating the N-terminus of peptides generated during the subsequent trypsin digestion.
-
5. Downstream Processing
-
Dilute sample with 50 mM HEPES (or Ammonium Bicarbonate) to reduce Urea concentration to < 1M.
-
Proceed to Trypsin/Lys-C digestion.[4]
Experimental Workflow Diagram
Figure 2: Optimized workflow for Bromoacetamide alkylation ensuring pH control prior to reagent addition.
Troubleshooting & Quality Control
When analyzing MS data, use these indicators to validate your alkylation efficiency:
| Observation in MS Data | Diagnosis | Remediation |
| Cysteine +57.02 Da | Success | None. This is the desired Carbamidomethylation. |
| Cysteine +0 Da (Unmodified) | Under-Alkylation | pH was likely too low (< 7.5) or reagent was hydrolyzed/old. Check pH and prepare fresh BAM. |
| Lysine/N-Term +57.02 Da | Over-Alkylation | pH was too high (> 8.5) or incubation time was too long. Ensure pH < 8.2 and quench promptly. |
| Methionine Oxidation (+16 Da) | Side Reaction | While less common with BAM than IAA, this can occur if buffers are not degassed or if reagent quality is poor. |
References
-
BenchChem. (2025).[7][2][3][8][9][10] 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers. Retrieved from
-
Nielsen, M. L., et al. (2008). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Journal of Proteome Research , 7(7), 3022-3027. Link
-
Muller, J., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Methods to Maximize Peptide Identification with MS-based Proteomics. NIH / PMC . Link
-
Creative Proteomics. (2024). Protein Alkylation: Exploring Techniques and Applications. Link
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion Protocols. Link
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Site-Specific Conjugation of Bromoacetamido-PEG4-azide to Antibody Fragments
Introduction & Mechanistic Rationale
The development of next-generation bioconjugates—such as Antibody-Drug Conjugates (ADCs) and targeted imaging probes—relies heavily on the stability and homogeneity of the chemical linkage. While intact IgGs are widely used, antibody fragments like Fab and F(ab')2 offer superior solid-tumor penetration and lack Fc-mediated off-target binding.
Conjugating payloads to these fragments requires precision. Historically, maleimide chemistry has been the gold standard for thiol-based bioconjugation. However, maleimide-derived succinimidyl thioethers are susceptible to retro-Michael exchange in systemic circulation, leading to premature payload transfer to serum albumin or glutathione[],[2].
To overcome this, Bromoacetamido-PEG4-azide serves as an advanced heterobifunctional crosslinker[3].
-
The Bromoacetamide Moiety: Undergoes nucleophilic aliphatic substitution (S
N2) with free sulfhydryls to form a linear, highly stable, and irreversible thioether bond[4]. -
The PEG4 Spacer: Enhances the aqueous solubility of the conjugate and provides a flexible, 16-atom steric shield that prevents payload-induced aggregation[5].
-
The Terminal Azide: Enables modular, bioorthogonal Click Chemistry—specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-functionalized payloads, or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6].
Quantitative Comparison: Maleimide vs. Bromoacetamide
Selecting the correct electrophile dictates the in vivo success of the bioconjugate. The table below summarizes the critical physicochemical differences driving the shift toward bromoacetamide for therapeutic development[2],[7].
| Parameter | Maleimide-Based Conjugation | Bromoacetamide-Based Conjugation |
| Reactive Group | Maleimide | Bromoacetamide |
| Reaction Mechanism | Michael Addition | Nucleophilic Aliphatic Substitution (S |
| Optimal Reaction pH | 6.5 – 7.5 | 7.5 – 8.5 |
| Reaction Kinetics | Very Fast (15 min – 1 hour) | Moderate (2 – 4 hours) |
| Resulting Linkage | Succinimidyl Thioether | Linear Thioether |
| In Vivo Stability | Susceptible to retro-Michael exchange | Highly stable, essentially irreversible |
| Off-Target Transfer | High (transfers to albumin/glutathione) | Minimal to None |
Experimental Workflow Visualization
Workflow for site-specific Fab' conjugation via bromoacetamide alkylation and SPAAC click chemistry.
Self-Validating Protocol for Conjugation
As a Senior Application Scientist, I emphasize that a robust protocol must explain the why behind the what. This methodology is designed as a self-validating system, ensuring that each chemical transformation is verified before proceeding to the next.
Phase 1: Mild Reduction of F(ab')2 to Fab'-SH
Objective: Selectively cleave the inter-chain hinge disulfides without denaturing the intra-chain disulfides that maintain the Fab structure[8].
-
Preparation: Dilute the F(ab')2 fragment to 2–5 mg/mL in Reduction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).
-
Causality: EDTA is mandatory. It chelates trace heavy metals (e.g., Cu²⁺, Fe³⁺) that would otherwise catalyze the rapid re-oxidation of your newly formed thiols back into disulfides.
-
-
Reduction: Add Immobilized TCEP Disulfide Reducing Gel (agarose beads) at a 1:1 volume ratio to the antibody solution[9]. Incubate at 37°C for 90 minutes with gentle end-over-end mixing.
-
Causality: Immobilized TCEP is strongly preferred over free DTT or 2-MEA. Because TCEP is bound to beads, it can be completely removed by simple centrifugation, eliminating the need for a desalting column. Free reducing agents will aggressively compete with your Fab'-SH for the bromoacetamide reagent, completely inhibiting conjugation[7].
-
-
Recovery: Centrifuge at 1,000 × g for 2 minutes to pellet the TCEP resin. Recover the supernatant containing the reactive Fab'-SH.
Phase 2: Bromoacetamido-PEG4-azide Conjugation
Objective: Alkylate the free thiols to form an irreversible thioether bond[4].
-
Buffer Adjustment: Adjust the pH of the Fab'-SH solution to 8.0 using 1M Sodium Bicarbonate.
-
Causality: Bromoacetamides react via an S
N2 mechanism where the thiolate anion (S⁻) is the active nucleophile. The pKa of a cysteine thiol is ~8.3. Raising the pH to 8.0 significantly increases the concentration of the highly nucleophilic thiolate anion, compensating for the inherently slower reaction kinetics of bromoacetamide compared to maleimide[7].
-
-
Reagent Preparation: Dissolve Bromoacetamido-PEG4-azide in anhydrous DMSO to create a 20 mM stock.
-
Conjugation: Add the linker to the Fab'-SH solution at a 15-fold molar excess. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein precipitation.
-
Incubation: Incubate the reaction in the dark for 3 hours at Room Temperature, or overnight at 4°C.
Phase 3: Quenching and Purification
-
Quenching: Add L-cysteine to a final concentration of 10 mM and incubate for 30 minutes at room temperature.
-
Causality: This step consumes any unreacted bromoacetamide, preventing non-specific alkylation of primary amines (lysines) during long-term storage[7].
-
-
Purification: Purify the resulting Fab'-PEG4-N3 conjugate using a Size Exclusion Chromatography (SEC) column or a spin desalting column (e.g., 7K MWCO) equilibrated in PBS (pH 7.4).
Phase 4: Downstream Click Chemistry (SPAAC)
The terminal azide is now primed for payload attachment.
-
Add a DBCO-functionalized payload (e.g., DBCO-MMAE or DBCO-Fluorophore) at a 3- to 5-fold molar excess.
-
Incubate for 2 hours at Room Temperature. The strain-promoted cycloaddition occurs spontaneously without the need for cytotoxic copper catalysts[3].
-
Purify the final bioconjugate via SEC.
Quality Control & Self-Validating Systems
To ensure scientific integrity, the following QC steps must be integrated into the workflow:
-
Validation Check 1: Ellman’s Assay (DTNB) Perform this assay immediately after Phase 1 (Reduction) and Phase 2 (Conjugation). Post-reduction, DTNB should confirm the presence of ~2-3 free thiols per Fab' fragment. Post-conjugation, the free thiol signal must drop to zero, validating 100% capping efficiency.
-
Validation Check 2: Intact Mass LC-MS Analyze the Fab'-PEG4-N3 conjugate via LC-MS. The chemical formula of Bromoacetamido-PEG4-azide is C₁₀H₁₉BrN₄O₄ (MW: 339.19 Da). Upon reacting with a thiol, HBr (80.91 Da) is lost as a leaving group. Therefore, a successful conjugation is validated by a precise mass shift of +258.28 Da per alkylated site.
References
-
The Medicinal Chemistry Evolution of Antibody–Drug Conjugates Source: Bioconjugate Chemistry / NIH PMC URL:[Link]
-
Selective disulfide reduction for labeling and enhancement of Fab antibody fragments Source: Biochemical and Biophysical Research Communications (NCBI / PMC) URL:[Link]
-
Several Ways to Sort Out Sulfhydryl-Conjugated ADCs Source: Creative Biolabs URL:[Link]
-
Amine/Azide PEG reagent, Bromoacetamido-PEG4-azide Source: CD BioGlyco URL:[Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine/Azide PEG reagent, Bromoacetamido-PEG4-azide, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 4. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Bromoacetamido-PEG4-azide | CAS: 940005-81-2 | AxisPharm [axispharm.com]
- 6. Bromoacetamido-PEG4-azide | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
Using Bromoacetamido-PEG4-azide for peptide macrocyclization
Executive Summary
This guide details the strategic application of Bromoacetamido-PEG4-azide for peptide macrocyclization. Unlike traditional head-to-tail lactamization or disulfide bonding, this method utilizes a heterobifunctional linker to create a stable, chemically defined bridge between a Cysteine (Cys) residue and an Alkyne-bearing amino acid (e.g., Propargylglycine).
The inclusion of the polyethylene glycol (PEG4) spacer addresses a critical bottleneck in peptide drug development: physicochemical properties . While hydrocarbon staples provide rigidity, they often compromise solubility. The PEG4 linker imparts hydrophilicity, improves aqueous solubility, and provides a flexible "molecular leash" that allows the peptide to adopt bioactive conformations with reduced strain.
Mechanism of Action & Strategic Design
The macrocyclization is achieved through a sequential, two-step chemoselective reaction:
-
Thioether Formation: The bromoacetamide group undergoes a nucleophilic substitution (
) with the thiol group of a Cysteine residue. This reaction is highly selective at pH 7.5–8.5. -
Triazole Formation (CuAAC): The azide group on the linker reacts with an alkyne moiety on the peptide backbone via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a 1,2,3-triazole linkage.
Peptide Sequence Design Requirements
To successfully employ this protocol, the linear peptide precursor must be synthesized with specific handles:
-
Cysteine (Cys): Reacts with the Bromoacetamide end.
-
Alkyne Handle: Typically Propargylglycine (Pra) or N-terminal Acetylenic acid . Reacts with the Azide end.[1][2][3][4][5][6]
-
Spacing: The distance between Cys and Pra determines the ring size. The PEG4 linker adds approximately 16–20 Å of length, suitable for bridging residues separated by 10–20 amino acids, or for stapling closer residues to form a large, flexible loop.
Experimental Workflow Visualization
The following diagram illustrates the sequential "Cys-First" approach, which is preferred to prevent copper coordination by free thiols during the click step.
Figure 1: Sequential workflow for peptide macrocyclization. The Cysteine alkylation is performed first to cap the thiol, preventing interference with the subsequent Copper-catalyzed click reaction.
Detailed Protocol
Phase A: Preparation of Stock Solutions
-
Linker Stock: Dissolve Bromoacetamido-PEG4-azide in DMSO to 100 mM. Note: Prepare fresh or store at -20°C under argon.
-
Reduction Buffer: 100 mM Sodium Phosphate, pH 8.0, containing 5 mM EDTA (to chelate trace metals that oxidize thiols).
-
Click Catalyst Mix:
Phase B: Cysteine Alkylation (Thioether Formation)
Objective: Attach the linker to the Cysteine residue.
-
Dissolution: Dissolve the purified linear peptide (containing Cys and Pra) in Reduction Buffer to a concentration of 1–2 mM .
-
Reduction: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of 2–5 mM (2-fold molar excess over peptide). Incubate for 20 minutes at Room Temperature (RT) to ensure all Cysteines are reduced. Do not use DTT, as it will react with the bromoacetamide.
-
Linker Addition: Add Bromoacetamido-PEG4-azide (1.2 – 1.5 equivalents relative to peptide).
-
Incubation: React for 60–90 minutes at RT in the dark.
-
Monitoring: Analyze a small aliquot by LC-MS.
-
Target Mass: Mass of Linear Peptide + Mass of Linker – HBr.
-
Note: If reaction is incomplete, adjust pH to 8.5 carefully. Avoid pH > 9.0 to prevent hydrolysis of the bromoacetamide.
-
-
Purification (Optional but Recommended): For critical applications, purify the intermediate via HPLC to remove excess linker and hydrolyzed byproducts. For rapid screening, proceed to Phase C using "One-Pot" dilution.
Phase C: Macrocyclization (CuAAC Click Reaction)
Objective: Close the ring via intramolecular reaction between the pendant Azide and the peptide Alkyne.
-
Dilution (CRITICAL): Dilute the reaction mixture (or dissolved intermediate) to < 0.2 mM (approx. 0.1–0.2 mg/mL) using 100 mM Phosphate Buffer (pH 7.0) .
-
Why? High dilution favors intramolecular cyclization over intermolecular oligomerization.
-
-
Catalyst Complexing: Premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO4 + 50 µL THPTA) and incubate for 5 minutes.
-
Catalyst Addition: Add the Cu-THPTA complex to the diluted peptide solution. Final Cu concentration should be approx. 0.5 mM.
-
Initiation: Add Sodium Ascorbate (final concentration 2–5 mM). Flush the headspace with Argon/Nitrogen to minimize oxidation.
-
Reaction: Stir gently at RT for 1–4 hours.
-
Quenching: Add a metal scavenger (e.g., EDTA to 10 mM or commercially available Cu scavenger resin) to stop the reaction and chelate copper.
-
Final Processing: Lyophilize or directly inject onto Preparative HPLC for final purification.
Optimization & Troubleshooting Guide
| Parameter | Standard Condition | Optimization Strategy |
| Peptide Conc. (Cyclization) | 0.1 – 0.2 mg/mL | If dimers (2x Mass) are observed, dilute further (e.g., 0.05 mg/mL). If reaction is too slow, increase catalyst loading. |
| pH (Alkylation) | 8.0 | Lower pH (7.5) increases specificity for Cys over Lys. Higher pH (8.5) speeds up reaction but risks hydrolysis. |
| Reducing Agent | TCEP | Never use DTT or Mercaptoethanol . They contain thiols that will consume the linker. |
| Copper Catalyst | CuSO4 + THPTA | Use THPTA or BTTAA ligands. Avoid TBTA in purely aqueous systems due to poor solubility. |
| Incomplete Click | 1-4 Hours | Add fresh Sodium Ascorbate. Ascorbate degrades over time; "boosting" the reaction often drives it to completion. |
Decision Tree for Troubleshooting
Figure 2: Troubleshooting logic based on Mass Spectrometry feedback.
References
-
Lau, Y. H., et al. (2015). "Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization." Chemical Society Reviews, 44(1), 91-102.
-
BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Application Notes.
-
Timmerman, P., et al. (2005). "Rapid and Quantitative Cyclization of Multiple Peptide Loops onto Synthetic Scaffolds for Structural Mimicry of Protein Surfaces." ChemBioChem, 6(5), 821-824. (Foundational concept for Cys-alkylation cyclization).
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.
-
MedChemExpress. "Bromo-PEG4-azide Product & Protocol Information."
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Peptide Macrocyclization Strategies - Macro-Cyclic Peptides - QYAOBIO [qyaobio.com]
- 6. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 7. chemrxiv.org [chemrxiv.org]
Step-by-step guide for thiol-azide heterobifunctional crosslinking
Precision Bioconjugation: A Step-by-Step Guide to Thiol-Azide Heterobifunctional Crosslinking
Heterobifunctional crosslinking is a cornerstone technique in modern biotherapeutics, particularly for the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted biomaterials. By utilizing a Maleimide-PEG-Azide crosslinker, researchers can execute a highly controlled, two-step conjugation. This guide details the mechanistic rationale and step-by-step protocol for linking a thiol-bearing protein to a payload via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanistic Causality: The "Why" Behind the Protocol
-
Thiol-Maleimide Michael Addition : The maleimide group is highly electrophilic and reacts selectively with free sulfhydryls (-SH) to form a stable thioether bond. This selectivity is strictly pH-dependent. At a pH of 6.5 to 7.0, the reaction is highly chemoselective for cysteines; however, under more alkaline conditions (pH > 7.5), primary amines (such as lysine side chains) become competitive nucleophiles, leading to off-target crosslinking and heterogeneous product mixtures[1].
-
The Role of the PEG Spacer : Bifunctional molecules containing both an azide and a maleimide in close proximity are inherently unstable due to spontaneous triazoline formation. Commercially available "maleimide-azide kits" separate these reactive groups with polyethylene glycol (PEG) units, which not only prevents intramolecular degradation but also enhances the aqueous solubility of the intermediate[2].
-
Copper-Free Click Chemistry (SPAAC) : Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on Cu(I) catalysts, which can generate reactive oxygen species and cause protein denaturation[3]. By utilizing a dibenzocyclooctyne (DBCO) functionalized payload, the azide-alkyne cycloaddition is driven by the release of ring strain (SPAAC). This bioorthogonal approach proceeds rapidly under mild, physiological conditions without the need for cytotoxic catalysts, preserving the biological activity of fragile proteins[4].
Workflow Visualization
Workflow of thiol-maleimide addition followed by copper-free SPAAC click chemistry.
Quantitative Reaction Parameters
| Parameter | Phase 1: Thiol-Maleimide Addition | Phase 2: SPAAC (Azide-DBCO) |
| Optimal pH | 6.5 – 7.0 | 4.0 – 9.0 (Typically 7.4) |
| Buffer System | PBS or HEPES + 2-5 mM EDTA | PBS, Tris, or HEPES |
| Molar Excess | 5x – 10x (Crosslinker to Protein) | 2x – 5x (Payload to Protein) |
| Incubation Time | 2 hours | 2 – 12 hours (Overnight preferred) |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Reduction of the Biomolecule
-
Buffer Exchange : Dissolve or exchange the target protein into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0). Causality: EDTA chelates trace metals that catalyze the unwanted oxidation of free thiols back into disulfides.
-
Reduction : Add TCEP (Tris(2-carboxyethyl)phosphine) at a 10x molar excess to the protein. Incubate for 30 minutes at 37°C. Causality: TCEP selectively reduces disulfide bonds without introducing competing thiols into the solution (unlike DTT or β-mercaptoethanol).
-
Purification : Remove excess TCEP using a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer to ensure strict stoichiometric control in the next step.
Phase 2: Maleimide-Azide Conjugation
-
Crosslinker Preparation : Dissolve the Maleimide-PEG-Azide crosslinker in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation : Add the crosslinker to the reduced protein at a 5x to 10x molar excess. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein precipitation.
-
Incubation : Mix gently and incubate for 2 hours at room temperature.
-
Quenching : Add a 10-fold molar excess (relative to the crosslinker) of L-cysteine or β-mercaptoethanol for 15 minutes to quench unreacted maleimides.
-
Purification : Remove the quenched crosslinker via size-exclusion chromatography (SEC) or dialysis against PBS (pH 7.4). You now have an azide-functionalized protein intermediate.
Phase 3: SPAAC Click Reaction
-
Payload Addition : Add the DBCO-modified payload (e.g., DBCO-fluorophore, DBCO-drug) to the azide-functionalized protein at a 2x to 5x molar excess[3].
-
Incubation : Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature, protecting from light if the payload is photosensitive.
-
Final Purification : Purify the final conjugate using SEC, Hydrophobic Interaction Chromatography (HIC), or dialysis to remove unreacted DBCO-payload[4].
Self-Validating System: Quality Control Checkpoints
To ensure the integrity of the protocol, implement the following self-validating checks throughout the workflow:
-
Checkpoint 1 (Post-Reduction) : Perform an Ellman’s Assay (DTNB) to quantify the number of free thiols per protein molecule. This establishes the theoretical maximum conjugation yield and confirms successful reduction.
-
Checkpoint 2 (Post-Maleimide) : Repeat the Ellman’s Assay. A successful reaction will yield a near-zero absorbance at 412 nm, confirming complete thiol consumption by the maleimide crosslinker.
-
Checkpoint 3 (Post-Click) : Analyze the final product via LC-MS or SDS-PAGE. A distinct mass shift corresponding to the combined weight of the PEG-linker and payload confirms successful triazole formation. For ADCs, calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy based on the unique extinction coefficients of the protein and the payload.
References
- Source: acs.
- Source: nih.
- Source: lifetein.
- Source: creative-biolabs.
Sources
Application Note: Optimizing Reaction Time and Temperature for Bromoacetamido-PEG4-azide Bioconjugation
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic causality, protocol optimization, and self-validating workflows for heterobifunctional crosslinking.
Executive Summary
Bromoacetamido-PEG4-azide is a highly versatile, heterobifunctional crosslinker widely utilized in the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and advanced biomaterials[1]. It features a thiol-reactive bromoacetamide group, a flexible, water-soluble PEG4 spacer, and an alkyne-reactive azide group[2].
While maleimides are the most common thiol-reactive groups, they are susceptible to retro-Michael addition in systemic circulation, leading to payload deconjugation. Bromoacetamides, conversely, undergo an irreversible
Mechanistic Rationale: The "Why" Behind the Chemistry
The bioconjugation workflow using Bromoacetamido-PEG4-azide is a two-step process. The success of the final conjugate depends entirely on the kinetic control of the first step (alkylation) to preserve the functional integrity of the azide for the second step (click chemistry).
Figure 1: Two-step bioconjugation workflow using Bromoacetamido-PEG4-azide.
Critical Parameters: Time, Temperature, and pH
Step 1: Thiol Alkylation (Bromoacetamide-Cysteine Reaction)
The primary target is the sulfhydryl (-SH) group of cysteine. Because the reaction requires the deprotonated thiolate anion (
Figure 2: Logical relationship between pH, temperature, and reaction causality.
Table 1: Optimization Matrix for Thiol Alkylation
| Parameter | Recommended Setting | Mechanistic Causality / Rationale |
| pH | 7.5 – 8.5 | Maximizes the nucleophilic thiolate anion ( |
| Temperature (RT) | 20°C – 25°C | Optimal for standard bioconjugation. Drives the |
| Temperature (Cold) | 4°C | Slows kinetics to prevent aggregation in thermally unstable proteins. Requires overnight incubation (8–12 hours)[3]. |
| Time Limit | < 2 hours (at RT) | Prolonged exposure at RT increases the thermodynamic probability of off-target methionine alkylation[5]. |
| Molar Excess | 10x – 20x | Ensures pseudo-first-order kinetics for complete labeling without driving non-specific interactions[6]. |
Step 2: Azide-Alkyne Click Chemistry
Once the protein is functionalized with the PEG4-azide, the secondary conjugation utilizes either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2].
Table 2: Azide-Alkyne Click Chemistry Parameters
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Mechanistic Causality / Rationale |
| Catalyst | 1 mM Cu(I) + THPTA | None (Copper-free) | Cu(I) lowers the activation energy of the 1,3-dipolar cycloaddition[7]. SPAAC relies on ring strain (e.g., DBCO). |
| Temperature | 20°C – 25°C (RT) | 20°C – 25°C (RT) | Both reactions proceed efficiently at room temperature. |
| Time | 1 – 4 hours | 2 – 12 hours | CuAAC is catalytically driven and faster[1]. SPAAC kinetics depend heavily on the specific cyclooctyne used. |
Self-Validating Experimental Protocols
Protocol A: Cysteine Alkylation with Bromoacetamido-PEG4-azide
Note: Bromoacetamides are light-sensitive. Perform reactions in amber vials or wrap tubes in foil to prevent halogen radical formation[3][4].
-
Buffer Preparation: Dissolve the target protein (1-5 mg/mL) in degassed Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0).
-
Causality: EDTA chelates trace metals that catalyze the auto-oxidation of free thiols into unreactive disulfides.
-
-
Reduction (Optional): If cysteines are trapped in disulfide bonds, add 10 molar equivalents of TCEP. Incubate for 30 min at RT[6].
-
Causality: TCEP does not contain thiols and will not compete with the protein for the bromoacetamide linker, eliminating the need for a desalting step prior to conjugation.
-
-
Linker Addition: Prepare a fresh 10-20 mM stock of Bromoacetamido-PEG4-azide in anhydrous DMSO or DMF[3]. Add to the protein at a 10- to 20-fold molar excess dropwise while gently vortexing.
-
Incubation: Incubate at Room Temperature for 1 to 2 hours, or at 4°C overnight[3].
-
Quenching (Critical Step): Add L-cysteine or
-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 30 minutes at RT[5].-
Causality: Quenching consumes all unreacted bromoacetamide, preventing off-target alkylation during the subsequent concentration/purification steps.
-
-
Purification: Remove the quenched linker using a desalting column (e.g., Sephadex G-25) equilibrated in a click-compatible buffer (e.g., PBS, pH 7.4)[4].
Protocol B: CuAAC Click Conjugation
-
Preparation: To the purified azide-functionalized protein, add the alkyne-payload (e.g., fluorophore or drug) at a 2- to 5-fold molar excess[1].
-
Catalyst Complexation: In a separate tube, premix 20 mM
and 50 mM THPTA ligand in a 1:2 molar ratio. Incubate for 5 minutes[7].-
Causality: Pre-complexing the copper with THPTA prevents Cu(I) disproportionation and protects the protein from copper-induced reactive oxygen species (ROS) degradation[7].
-
-
Initiation: Add the Cu/THPTA complex to the protein mixture (final Cu concentration ~1 mM). Immediately add freshly prepared Sodium Ascorbate (final ~5 mM) to reduce Cu(II) to the catalytically active Cu(I)[7].
-
Incubation: Incubate for 1 to 2 hours at Room Temperature in the dark[1].
-
Validation Checkpoint: Analyze the conjugation efficiency via LC-MS (Intact Mass Analysis) to confirm the mass shift corresponding to the triazole-linked payload, or use SDS-PAGE if the payload significantly alters electrophoretic mobility.
References
-
BenchChem. Technical Support Center: Bromoacetamide-Thiol Reactions.3
-
BenchChem. Side reactions of bromoacetamide group in bioconjugation.5
-
BenchChem. Click Chemistry Applications of t-Boc-N-amido-PEG10-Br Derivatives.1
-
Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol.4
-
Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.6
-
BroadPharm. Azide.2
-
Confluore. Click Chemistry Protocols.7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. confluore.com.cn [confluore.com.cn]
Troubleshooting & Optimization
How to remove unreacted Bromoacetamido-PEG4-azide from reaction mixture
Technical Support Center: Troubleshooting & Protocol Guide Topic: Removal of Unreacted Bromoacetamido-PEG4-azide from Reaction Mixtures
Part 1: The Causality of Separation (Expertise & Experience)
Bromoacetamido-PEG4-azide is a heterobifunctional crosslinker with a molecular weight of 383.20 Da [1]. It is engineered with a highly electrophilic bromoacetamide group that reacts with sulfhydryls (-SH) via an
Failing to remove unreacted Bromoacetamido-PEG4-azide after the initial thiol-conjugation step is a primary cause of failure in downstream Click Chemistry applications. The unreacted crosslinker will competitively bind to your alkyne-functionalized secondary target, drastically reducing the yield of the final bioconjugate.
The strategy for removing this unreacted crosslinker is entirely dictated by the physicochemical differential between your conjugated product and the free PEG reagent. We rely on three field-proven mechanistic approaches:
-
Steric Exclusion (Size): Exploiting the low molecular weight of the crosslinker (383.20 Da) against large protein conjugates (>10 kDa).
-
Covalent Scavenging (Reactivity): Exploiting the unreacted electrophilic bromoacetamide group by capturing it on a macroscopic, thiol-functionalized solid support [3].
-
Hydrophobic Partitioning (Polarity): Utilizing the hydrophilic nature of the PEG4 spacer to separate it from more hydrophobic peptide conjugates via reverse-phase chromatography.
Part 2: Decision Matrix & Quantitative Data
To ensure self-validating experimental design, consult the table below to select the thermodynamically and kinetically appropriate separation method for your specific conjugate.
| Separation Method | Target Conjugate MW | Separation Principle | Efficiency | Key Advantage | Primary Limitation |
| Centrifugal Ultrafiltration | > 10,000 Da (Proteins/mAbs) | Size differential (MWCO) | > 99% after 3-4 washes | Fast, concentrates sample simultaneously. | Unsuitable for small peptides; risk of protein aggregation. |
| Thiol Scavenger Resin | Any size (Ideal for < 5,000 Da) | Covalent capture ( | > 95% | Highly specific; no sample dilution or complex equipment needed. | Requires 1-2 hours of incubation; resin must be filtered out. |
| RP-HPLC / SPE | < 5,000 Da (Peptides/Small Mol.) | Hydrophobicity / Polarity | > 99% | Yields ultra-pure product with high resolution. | Requires method development; organic solvents may denature proteins. |
Part 3: Visualizing the Workflows
Workflow 1: Method Selection Logic
Figure 1: Decision tree for selecting the optimal Bromoacetamido-PEG4-azide removal method.
Workflow 2: Mechanism of Thiol Scavenger Resin
Figure 2: Covalent capture mechanism using solid-phase thiol scavenger resins.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Removal via Centrifugal Ultrafiltration (For Proteins > 10 kDa)
Causality Check: The 383.20 Da crosslinker will easily pass through a 3,000 or 10,000 MWCO (Molecular Weight Cut-Off) membrane, while the >10 kDa protein conjugate is retained.
-
Preparation: Select a centrifugal filter unit (e.g., Amicon Ultra) with a MWCO at least 2-3 times smaller than your protein's molecular weight (e.g., 10k MWCO for a 50 kDa protein).
-
Equilibration: Pre-wet the filter by adding 1 mL of your desired downstream Click Chemistry buffer (e.g., PBS, pH 7.4) and centrifuging at 4,000 × g for 5 minutes. Discard the flow-through.
-
First Pass: Transfer your conjugation reaction mixture to the filter unit. Centrifuge at 4,000 × g until the retentate volume is reduced to ~10% of the starting volume.
-
Diafiltration (Washing): Reconstitute the retentate to the original volume with fresh buffer. Centrifuge again.
-
Validation: Repeat the washing step 3 to 4 times. By the 4th wash, >99.9% of the unreacted Bromoacetamido-PEG4-azide will be in the discarded flow-through.
-
Recovery: Invert the filter unit into a clean collection tube and centrifuge at 1,000 × g for 2 minutes to recover the purified protein-PEG4-azide conjugate.
Protocol B: Removal via Thiol Scavenger Resin (For Peptides/Small Molecules)
Causality Check: Small peptides cannot be separated from the crosslinker by size. Instead, a macroscopic resin functionalized with free thiols (e.g., Thiol-Sepharose or Silica-Thiol) is added to act as a "chemical sponge" for the unreacted bromoacetamide [3].
-
Resin Preparation: Weigh out a thiol scavenger resin equivalent to a 5- to 10-fold molar excess of the initial Bromoacetamido-PEG4-azide concentration. Wash the resin 3 times with your reaction buffer to remove storage preservatives.
-
Scavenging Reaction: Add the washed resin slurry directly to your crude conjugation mixture.
-
Incubation: Agitate gently on a rotary mixer for 1 to 2 hours at room temperature. Note: The basicity of the buffer (pH 7.5 - 8.0) accelerates the
reaction between the resin's thiols and the unreacted bromoacetamide. -
Separation: Transfer the mixture to a spin-column or filter tube (e.g., 0.22 µm cellulose acetate). Centrifuge at 2,000 × g for 2 minutes.
-
Recovery: The flow-through (filtrate) contains your highly purified azide-functionalized conjugate. The unreacted crosslinker is covalently trapped on the resin pellet and should be discarded.
Part 5: Troubleshooting & FAQs
Q: I tried to quench the unreacted Bromoacetamido-PEG4-azide with free DTT or
Q: During centrifugal ultrafiltration (Protocol A), my protein conjugate started precipitating. How do I prevent this? A: Precipitation usually occurs due to over-concentration or a sudden shift in the dielectric constant of the buffer.
-
Solution 1: Do not spin the retentate to complete dryness. Stop the centrifugation when ~15-20% of the volume remains.
-
Solution 2: Bromoacetamido-PEG4-azide conjugation increases the hydrophobicity of the protein slightly before the Click step. Add a mild surfactant (e.g., 0.01% Tween-20) or 5% glycerol to your wash buffer to stabilize the conjugate.
Q: Will the thiol scavenger resin accidentally react with the azide group on my conjugated product? A: No. Under standard aqueous bioconjugation conditions (pH 6.5 - 8.5, room temperature), the azide group is completely inert to free thiols. The azide will remain perfectly intact on your conjugate, ready for downstream CuAAC or SPAAC reactions [1].
Part 6: References
-
AxisPharm. "Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide." AxisPharm Product Documentation. Available at:[Link]
Bromoacetamide Bioconjugation Technical Support Center: Minimizing Non-Specific Binding
Welcome to the Technical Support Center for Bromoacetamide Bioconjugation. Antibody-drug conjugates (ADCs) and site-specific protein modifications increasingly rely on bromoacetamide linkers. While maleimides undergo rapid Michael addition, their resulting thiosuccinimide linkages are susceptible to retro-Michael reactions and premature payload release in circulation[1]. Bromoacetamides solve this by forming highly stable, irreversible thioether bonds via an
However, their electrophilic nature introduces a critical troubleshooting challenge: non-specific binding (cross-reactivity) with off-target nucleophilic residues like lysine, histidine, and methionine[3]. This guide provides causality-driven troubleshooting, self-validating protocols, and thermodynamic insights to help you achieve homogenous, site-specific bioconjugates.
Section 1: The Thermodynamics and Causality of Off-Target Binding (FAQ)
Q1: Why does my bromoacetamide linker cross-react with lysine and histidine when it is supposed to be cysteine-selective?
A1: Selectivity in bioconjugation is a kinetic and thermodynamic competition, not an absolute rule[4]. Bromoacetamide targets the deprotonated thiolate anion of cysteine. However, other nucleophilic amino acids can compete depending on the buffer's pH and their respective
-
Lysine (
-amine, ): At physiological pH, lysine is protonated and non-nucleophilic. As pH exceeds 8.5, the concentration of the deprotonated, highly reactive primary amine increases exponentially, leading to off-target alkylation[3][5]. -
Histidine (Imidazole,
): The imidazole ring becomes deprotonated and nucleophilic at pH values above 6.0. If the reaction is pushed to higher pH or run for prolonged periods, histidine modification becomes a significant side reaction[3][6]. -
Methionine (Thioether): Methionine can be alkylated to form a sulfonium ion. This is largely pH-independent but concentration-dependent. High molar excesses of bromoacetamide drive this reaction[3].
Q2: How does the stability of bromoacetamide conjugates compare to maleimide, and does this affect my troubleshooting? A2: The thioether bond formed by bromoacetamide is practically irreversible under physiological conditions, unlike the maleimide-derived thiosuccinimide ether, which is prone to retro-Michael deconjugation in the presence of plasma thiols (e.g., glutathione)[1][3]. Because bromoacetamide reactions are irreversible, any non-specific binding that occurs during the conjugation step is permanently locked into your final product[]. This makes strict control of initial reaction parameters (pH, stoichiometry, time) absolutely critical.
Data Presentation: Nucleophilic Residue Reactivity Profile
To rationally design your reaction conditions, consult the following thermodynamic and kinetic summary of competing residues:
| Target Residue | Functional Group | Approximate | Reactive State | High-Risk Conditions for Non-Specific Binding |
| Cysteine | Sulfhydryl (-SH) | 8.3 | Thiolate ( | Suboptimal reduction; competing thiols in buffer[3]. |
| Lysine | 10.5 | Free Amine ( | pH > 8.5; High linker molar excess[3][]. | |
| Histidine | Imidazole | 6.0 | Deprotonated Ring | pH > 7.0; Prolonged reaction times[3][6]. |
| Methionine | Thioether | N/A | Neutral Thioether | High linker concentration; extended incubation[3]. |
Section 2: Diagnostic Troubleshooting Guide
Issue 1: LC-MS reveals heterogeneous populations with +1 to +3 linker additions beyond the target DAR.
-
Causality: You are likely over-alkylating due to an excessive molar ratio of the bromoacetamide reagent or prolonged incubation. The
reaction kinetics of bromoacetamide are slower than maleimide[1][], tempting researchers to increase linker concentration or time, which inadvertently drives methionine and histidine alkylation[3]. -
Solution: Perform a titration matrix. Reduce the linker equivalents from 10x to 1.5x - 3.0x molar excess. Quench the reaction strictly at 1-2 hours using excess free cysteine or
-mercaptoethanol[3].
Issue 2: Peptide mapping shows specific off-target binding at Lysine residues.
-
Causality: The reaction buffer pH is too alkaline. At pH > 8.5, the
-amino group of lysine begins to deprotonate, becoming a potent nucleophile that competes with cysteine[3][5]. -
Solution: Lower the buffer pH to a strict 7.5 - 8.0 window. This range is the thermodynamic "sweet spot" where cysteine (
) is sufficiently deprotonated to react, but lysine ( ) remains safely protonated[3].
Issue 3: Low overall conjugation yield (Low Drug-to-Antibody Ratio).
-
Causality: Bromoacetamides are highly sensitive to competing nucleophiles in the buffer. If your buffer contains DTT,
-mercaptoethanol, or Tris (a primary amine), these will aggressively consume the bromoacetamide payload before it can react with your protein[3]. -
Solution: Ensure complete removal of reducing agents (like DTT) via desalting before adding the linker. Use non-nucleophilic buffers like HEPES, PBS, or Borate[3].
Visualization: Bromoacetamide Conjugation & Troubleshooting Logic
Workflow for optimizing bromoacetamide bioconjugation to minimize off-target alkylation.
Section 3: Self-Validating Experimental Protocol
To ensure scientific integrity, a protocol must validate itself at each critical juncture. The following methodology for site-specific cysteine conjugation using a bromoacetamide linker incorporates mandatory quality control checkpoints to prevent downstream failures.
Step 1: Mild Reduction of Disulfides
-
Prepare your protein/antibody at 2-5 mg/mL in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5). Causality: EDTA chelates trace metals that catalyze unwanted thiol oxidation.
-
Add 2.0 - 3.0 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate at 37°C for 2 hours.
-
Validation Checkpoint 1 (Ellman’s Assay): Before proceeding, quantify free thiols using DTNB (Ellman's reagent). Ensure the molar ratio of free thiols to protein matches your expected number of engineered or reduced cysteines. If thiols are lower than expected, reduction is incomplete.
-
Step 2: Buffer Exchange (Critical for Bromoacetamide)
-
Remove excess TCEP using a desalting column (e.g., Zeba Spin) pre-equilibrated with the conjugation buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).
-
Causality: While TCEP lacks a thiol, high concentrations can undergo side reactions with haloacetamides. Complete removal ensures the bromoacetamide linker reacts exclusively with the protein's cysteines[3].
-
Step 3: Controlled Alkylation
-
Dissolve the bromoacetamide linker in anhydrous DMSO or DMF.
-
Add the linker to the protein solution at a strict 1.5 to 3.0 molar excess per free thiol . Keep organic solvent concentration below 10% v/v to prevent protein denaturation.
-
Incubate the reaction at room temperature (20-25°C) for 1.5 to 2 hours with gentle mixing.
Step 4: Active Quenching
-
Do not rely solely on desalting to stop the reaction. Actively quench the unreacted bromoacetamide by adding a 10-fold molar excess of free L-cysteine or
-mercaptoethanol. Incubate for 15 minutes.-
Causality: Active quenching immediately outcompetes off-target protein residues for any remaining electrophile, locking the reaction profile[3].
-
Step 5: Final Purification and LC-MS Validation
-
Purify the bioconjugate using size exclusion chromatography (SEC) or a fresh desalting column.
-
Validation Checkpoint 2 (Intact LC-MS): Analyze the final product via Intact Mass Spectrometry. A successful, specific reaction will show a uniform mass shift corresponding to the exact number of target cysteines. Mass shifts of +1 linker mass beyond the target DAR definitively indicate non-specific binding (likely lysine or histidine), requiring a reduction in pH or linker stoichiometry in the next iteration[3][5].
-
References
-
Benchchem. Stability comparison of thioether bond from bromoacetamide and maleimide adducts - Benchchem: A Comparative Guide for Researchers in Drug Development and Bioconjugation. Retrieved from 1
-
BOC Sciences. Thiol-Based Conjugation Methods for ADC - Bioconjugation. Retrieved from
-
Benchchem. Side reactions of bromoacetamide group in bioconjugation. Retrieved from 3
-
MDPI. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from 4
-
NIH / PMC. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Retrieved from 5
-
Semantic Scholar. (2022). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Retrieved from 6
-
BOC Sciences. Lys Conjugation. Retrieved from
Sources
Technical Support Center: Optimizing Bromoacetamido-PEG4-azide for Protein Labeling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions and provide you with the mechanistic causality behind sulfhydryl-reactive bioconjugation.
Bromoacetamido-PEG4-azide is a highly specialized heterobifunctional crosslinker. It leverages a bromoacetamide moiety for nucleophilic substitution with sulfhydryl groups (forming an irreversible thioether bond)[1], while its terminal azide acts as a bioorthogonal handle for downstream Click Chemistry (CuAAC or SPAAC)[2]. The inclusion of a PEG4 spacer drastically enhances aqueous solubility and prevents the hydrophobic collapse often seen in highly modified protein conjugates[3].
Below, you will find our comprehensive troubleshooting matrix, mechanistic FAQs, and a self-validating protocol to ensure absolute precision in your labeling workflows.
Bioconjugation Workflow
Workflow for site-specific protein labeling using Bromoacetamido-PEG4-azide.
Part 1: Troubleshooting Guides & FAQs
Q1: My intact mass spectrometry data shows significant over-labeling (multiple mass shifts). How do I restrict labeling strictly to cysteines? A: Over-labeling is almost always a function of thermodynamic forcing—either your pH is too high or your molar excess is too aggressive.
-
The Causality: The pKa of a typical cysteine thiol is ~8.3. At pH 7.5–8.5, a sufficient concentration of the highly reactive thiolate anion (S⁻) is present to drive the reaction[4]. However, if you push the pH above 8.5, the ε-amino groups of lysine residues (pKa ≈ 10.5) begin to deprotonate and act as competing nucleophiles, leading to off-target alkylation[4].
-
The Fix: Strictly buffer your reaction at pH 7.5 to 8.0. Additionally, reduce your bromoacetamide reagent to a 5- to 10-fold molar excess[5].
Q2: I am seeing zero or very low labeling efficiency. What is inhibiting the reaction? A: If your pH is optimal (7.5–8.5), under-labeling is usually caused by reagent scavenging or steric hindrance.
-
The Causality: Bromoacetamide will indiscriminately react with any available thiol. If your buffer contains reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME), these small-molecule dithiols will rapidly scavenge the Bromoacetamido-PEG4-azide before it can reach your protein[4].
-
The Fix: If you must reduce disulfide bonds prior to labeling, use TCEP (Tris(2-carboxyethyl)phosphine), which does not contain a free thiol. Alternatively, aggressively desalt your protein to remove DTT before introducing the crosslinker.
Q3: Why should I use Bromoacetamide instead of Maleimide or Iodoacetamide for my Antibody-Drug Conjugate (ADC) research? A: The choice of reactive group dictates the in vivo stability of your conjugate.
-
Vs. Maleimide: Maleimides react rapidly at pH 6.5–7.5 to form a Michael addition adduct. However, this bond is reversible. In systemic circulation, maleimide-thiol conjugates can undergo retro-Michael reactions, transferring the payload to reactive thiols on serum albumin[]. Bromoacetamides form an irreversible, highly stable thioether bond, showing excellent plasma stability with virtually no systemic drug release[].
-
Vs. Iodoacetamide: While iodoacetamides also form irreversible thioether bonds, they are highly light-sensitive and can generate free iodine in solution, which promiscuously reacts with tyrosine, histidine, and tryptophan residues[7]. Bromoacetamides are slightly slower but offer superior target specificity and dark stability[5].
Q4: Can off-target labeling occur at lower pH ranges? A: Yes. If you drop the pH to 6.0–7.0, cysteine reactivity plummets because the thiol remains protonated. However, in this neutral-to-acidic range, the imidazole ring of histidine (pKa ≈ 6.0) becomes deprotonated and highly nucleophilic, leading to preferential off-target histidine alkylation[4].
Part 2: Quantitative Optimization Matrix
To achieve optimal labeling, you must balance the molar excess of Bromoacetamido-PEG4-azide with the reaction pH. Use the following data table to calibrate your experimental design:
| Molar Excess (Reagent:Protein) | Reaction pH | Target Specificity | Risk of Off-Target Labeling | Recommended Use Case |
| 1x – 5x | 7.5 – 8.0 | Extremely High (Cysteine only) | Very Low | Labeling highly accessible surface thiols; preserving protein function. |
| 5x – 20x | 7.5 – 8.5 | High (Cysteine dominant) | Low to Moderate | Standard protocol for most antibodies and recombinant proteins[5]. |
| > 20x | 7.5 – 8.5 | Moderate | High (Histidine/Lysine) | Forcing reactions on buried or sterically hindered cysteines[4]. |
| 10x – 20x | > 9.0 | Poor | Very High (Lysine dominant) | Not Recommended. Will result in non-specific amine alkylation[4]. |
| 10x – 20x | 6.0 – 7.0 | Poor | High (Histidine dominant) | Not Recommended. Cysteine reactivity is suppressed[4]. |
Part 3: Self-Validating Experimental Protocol
A robust protocol must prove its own success. This methodology incorporates Ellman’s Reagent (DTNB) to quantify free thiols before and after the reaction, ensuring that your labeling efficiency is mathematically validated before you proceed to downstream Click chemistry.
Materials Required:
-
Target Protein (1-5 mg/mL)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0. (Note: EDTA chelates trace heavy metals that catalyze thiol oxidation).
-
Bromoacetamido-PEG4-azide (MW: 383.2 g/mol )[1]
-
Anhydrous DMSO or DMF
-
L-Cysteine or β-mercaptoethanol (Quenching agent)
-
Ellman’s Reagent (DTNB) Assay Kit
Step-by-Step Methodology
Step 1: Pre-Reaction Validation (Thiol Quantification)
-
Perform an Ellman’s Assay on an aliquot of your protein to determine the exact molar concentration of free sulfhydryls. This establishes your theoretical maximum labeling threshold.
Step 2: Reagent Preparation
-
Immediately before use, dissolve Bromoacetamido-PEG4-azide in anhydrous DMSO to create a 100 mM stock solution[5].
-
Causality Note: Bromoacetamides are susceptible to hydrolysis over time. Never store the crosslinker in an aqueous buffer; always prepare the organic stock fresh.
-
Step 3: The Alkylation Reaction
-
Calculate the required volume of the 100 mM stock to achieve a 10-fold molar excess relative to the protein concentration.
-
Add the Bromoacetamido-PEG4-azide to the protein solution dropwise while vortexing gently to prevent localized micelle formation.
-
Incubate the reaction mixture at room temperature for 2 hours, or at 4°C overnight[4]. Protect the reaction vessel from light using aluminum foil.
Step 4: Reaction Quenching
-
To terminate the reaction and prevent off-target alkylation over time, add L-cysteine to a final concentration of 50 mM[4].
-
Incubate for 30 minutes at room temperature. The excess bromoacetamide will rapidly alkylate the free L-cysteine.
Step 5: Post-Reaction Validation & Purification
-
Remove the quenched byproducts and excess solvent using a size-exclusion desalting column (e.g., Zeba Spin) or via dialysis against your preferred storage buffer.
-
Validation: Perform a second Ellman’s Assay on the purified conjugate. The complete disappearance of the free thiol signal confirms 100% labeling efficiency.
-
Orthogonal Validation (Optional): Run the intact conjugate on LC-MS. You should observe a mass shift of approximately +303 Da per conjugated PEG4-azide molecule (Accounting for the loss of HBr during the thioether bond formation).
References
Sources
- 1. Amine/Azide PEG reagent, Bromoacetamido-PEG4-azide, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Bromoacetamide Stability and Hydrolysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for handling and troubleshooting bromoacetamide, a widely used alkylating agent in bioconjugation, proteomics, and pharmaceutical development. This guide is designed to provide you, the researcher, with field-proven insights and actionable protocols to mitigate one of the most common challenges associated with this reagent: hydrolysis. As your partner in science, we aim to equip you with the knowledge to ensure the integrity of your reagents and the success of your experiments.
Frequently Asked Questions (FAQs): Troubleshooting Bromoacetamide Hydrolysis
This section directly addresses the common questions and issues encountered during the storage and use of bromoacetamide.
Part 1: Fundamentals of Bromoacetamide Stability
Q1: What is bromoacetamide, and why is it a key reagent in my research?
Bromoacetamide is a highly valuable reagent used primarily for alkylating nucleophilic functional groups, most notably the thiol groups of cysteine residues in proteins.[1] Its electrophilic carbon atom, adjacent to the bromine, readily reacts with the thiolate anion of cysteine to form a stable thioether bond.[1] This reaction is fundamental in various applications, including:
-
Targeted Covalent Inhibitors: Bromoacetamide acts as an electrophilic "warhead" that forms a permanent, irreversible bond with a target protein, which is a powerful strategy for increasing drug potency and duration of action.[1]
-
Antibody-Drug Conjugates (ADCs): In ADC development, bromoacetamide-based linkers provide a stable attachment point for cytotoxic payloads to antibodies, ensuring the drug remains attached until it reaches its target.[2]
-
Protein Labeling and Mapping: It is used to selectively modify cysteine residues for structural studies, protein identification, and mapping accessible surfaces.
The stability of the resulting thioether bond makes bromoacetamide a superior choice over other reagents like maleimides, which can undergo a reversible retro-Michael reaction.[2][]
Q2: What is hydrolysis, and why is my bromoacetamide reagent so susceptible to it?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Bromoacetamide is susceptible to hydrolysis due to the electrophilic nature of the carbonyl carbon and the carbon atom bonded to bromine. In the presence of water, the amide bond can be cleaved. This reaction is significantly accelerated by heat, light, and changes in pH.[4][5]
The primary degradation pathway involves the nucleophilic attack of a water molecule (or hydroxide ion at higher pH) on the carbonyl carbon, leading to the formation of bromoacetic acid and ammonia. This process renders the reagent inactive for its intended alkylation reaction.
Caption: The hydrolysis pathway of bromoacetamide.
Q3: What are the consequences of using hydrolyzed bromoacetamide in my experiments?
Using a partially or fully hydrolyzed bromoacetamide reagent is a common source of experimental failure. The consequences can be significant and costly:
-
Low or No Product Yield: This is the most direct consequence. The inactive hydrolysis products cannot participate in the desired alkylation reaction, leading to a significant reduction or complete absence of your target product.[6]
-
Inconsistent and Irreproducible Results: The extent of hydrolysis can vary between reagent batches and even within the same vial over time, leading to inconsistent results that are difficult to reproduce.
-
Complex Product Mixtures: The presence of degradation products can complicate your reaction, potentially leading to side reactions and making the isolation and purification of your desired compound difficult.[6]
-
Waste of Valuable Materials: Failed reactions result in the loss of expensive and often precious materials, such as proteins, antibodies, or complex small molecules.
Part 2: Proper Storage and Handling
Q4: How should I store solid (powder) bromoacetamide for long-term stability?
Proper storage of solid bromoacetamide is the most critical step in preventing hydrolysis. The key is to protect it from environmental factors that accelerate degradation.[4][7][8]
Data Presentation: Recommended Storage Conditions for Solid Bromoacetamide
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term (up to 3 years). [9] | Low temperatures significantly slow down the rate of chemical degradation. |
| 4°C for short-term (up to 2 years). [9] | ||
| Atmosphere | Store in a tightly sealed container.[8][10] | Prevents exposure to atmospheric moisture. |
| Consider storing under an inert gas (Argon or Nitrogen). | For maximum protection, especially after the container has been opened. | |
| Light | Protect from light by using an amber vial or storing in the dark.[4] | Light can provide the energy to initiate and accelerate degradation reactions.[4] |
| Location | Store in a cool, dry , well-ventilated area.[7][8] | A dry environment is paramount to prevent moisture ingress. |
Q5: I need to make a stock solution. What is the best solvent, and how should I store it?
Stock solutions are far more susceptible to hydrolysis than the solid powder. Therefore, preparation and storage require meticulous care.
-
Solvent Choice: The ideal solvent depends on your experimental needs. Anhydrous aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are generally preferred over aqueous solutions.[6] If an aqueous buffer is necessary, prepare the solution immediately before use and use it as quickly as possible.
-
Storage of Solutions: If storage is unavoidable, adhere to strict conditions. Store solutions at -80°C for up to 6 months or -20°C for up to 1 month .[9] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q6: Are there any materials or chemicals I should avoid storing near bromoacetamide?
Yes. Bromoacetamide is incompatible with certain classes of chemicals. Storing them separately prevents accidental contact and potential hazardous reactions.
-
Strong Bases: Avoid strong bases (e.g., sodium hydroxide) as they will rapidly accelerate hydrolysis and degradation.[8]
-
Strong Oxidizing Agents: Keep away from strong oxidants.[8][10]
-
Moisture-Sensitive Areas: Do not store in areas with high humidity or near water baths.
Part 3: Troubleshooting Experimental Problems
Q7: My reaction yield is very low or I'm getting no product. Could hydrolysis be the cause?
Yes, reagent degradation is a primary suspect for low or no yield.[6] Before spending significant time optimizing other reaction parameters, it is crucial to validate the quality of your bromoacetamide.
Caption: Troubleshooting workflow for low reaction yield.
Q8: I see multiple spots on my TLC/LC-MS after the reaction. How can I determine if side reactions are due to hydrolysis?
Multiple spots indicate a complex mixture, which can arise from several sources. To pinpoint hydrolysis:
-
Run a Control Reaction: Set up a control reaction that includes your bromoacetamide reagent in the reaction buffer without your substrate. Let it stir for the same duration and at the same temperature as your main experiment. Analyze this control mixture by TLC or LC-MS. If you see spots corresponding to those in your main reaction (other than your starting material), it strongly suggests they are degradation products of the bromoacetamide itself.
-
Analyze Your Stock: Directly analyze a sample of your bromoacetamide stock solution. The presence of impurities confirms that the reagent was already compromised before the reaction began.
Q9: How does pH affect my reaction, and how can I control it to minimize hydrolysis while maximizing yield?
pH is a critical, double-edged sword in reactions involving bromoacetamide, especially with protein thiols.
-
For Cysteine Alkylation: The reaction requires the deprotonated thiolate anion (S⁻), which is more nucleophilic than the protonated thiol (SH). The pKa of a typical cysteine thiol is ~8.3-8.6.[11] Therefore, running the reaction at a slightly basic pH (e.g., pH 7.5-8.5 ) increases the concentration of the reactive thiolate and accelerates the desired reaction.[11][12]
-
The Hydrolysis Problem: Unfortunately, higher pH also increases the concentration of hydroxide ions (OH⁻), which accelerates the hydrolysis of bromoacetamide.[12]
-
The Solution: The optimal pH is a compromise. A pH range of 7.5-8.5 is generally recommended as it provides a sufficient concentration of thiolate for efficient alkylation while keeping the rate of hydrolysis manageable.[11] Avoid pH values above 9.0, as this can significantly increase both hydrolysis and off-target reactions with other residues like lysine.[11]
Part 4: Quality Control and Verification
Q10: How can I check if my stored bromoacetamide has hydrolyzed?
Visual inspection is unreliable. The best way to confirm the integrity of your reagent is through analytical chemistry techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive way to check for purity. The spectrum of pure bromoacetamide is simple and characteristic. The appearance of new peaks would indicate the presence of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the parent compound and any hydrolysis products. You can identify bromoacetamide by its expected mass and characteristic bromine isotope pattern.[13]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate bromoacetamide from its more polar hydrolysis products. A loss of purity is observed as a decrease in the area of the main peak and the appearance of new, earlier-eluting peaks.
Q11: Can you provide a basic protocol for verifying the purity of my bromoacetamide reagent using HPLC?
Certainly. This protocol provides a general guideline. You may need to optimize it for your specific equipment and column.
Experimental Protocols
Protocol 1: Preparation and Storage of Anhydrous Bromoacetamide Stock Solutions
Objective: To prepare a stock solution of bromoacetamide with minimal risk of immediate hydrolysis.
Materials:
-
Bromoacetamide (new or properly stored vial)
-
Anhydrous DMF or Acetonitrile (sure-seal bottle recommended)
-
Sterile, single-use microcentrifuge tubes or amber glass vials with screw caps
-
Syringes and needles (oven-dried)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Allow the bromoacetamide vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
In a chemical fume hood, carefully weigh the desired amount of bromoacetamide into a clean, dry vial.
-
Using an oven-dried syringe and needle, transfer the required volume of anhydrous solvent into the vial. It is best practice to do this under a blanket of inert gas.
-
Vortex briefly to dissolve the powder completely.
-
Immediately aliquot the solution into single-use, dry vials.
-
Flush the headspace of each aliquot vial with inert gas before sealing tightly.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store immediately at -20°C or -80°C.
Protocol 2: General Procedure for Monitoring Bromoacetamide Purity by RP-HPLC
Objective: To assess the purity of a bromoacetamide sample and detect potential hydrolysis products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample for analysis (dissolved in Mobile Phase A or a similar aqueous buffer at ~1 mg/mL)
Procedure:
-
Method Setup:
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-23 min: Re-equilibrate at 5% B
-
-
-
Sample Preparation: Prepare a fresh solution of your bromoacetamide standard or sample.
-
Analysis:
-
Inject a fresh, high-purity standard to establish the retention time and peak shape for pure bromoacetamide.
-
Inject your test sample.
-
-
Data Interpretation:
-
Pure bromoacetamide will appear as a single, sharp peak at its characteristic retention time.
-
Hydrolysis products (like bromoacetic acid) are more polar and will typically elute earlier than the parent compound.
-
Calculate purity by taking the area of the bromoacetamide peak as a percentage of the total peak area. A significant decrease in this percentage or the appearance of new peaks indicates degradation.
-
References
-
Santa Cruz Biotechnology, Inc. (n.d.). 2'-Bromoacetanilide. Retrieved from a chemical supplier safety data sheet.[7]
-
Cole-Parmer. (2006). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4353, N-Bromoacetamide. Retrieved from [Link][4]
-
DC Chemicals. (2024). N-Bromoacetamide | 79-15-2 | MSDS. Retrieved from a chemical supplier safety data sheet.[10]
-
Li, W., & Li, Y. (2012). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Scilit. Retrieved from [Link][5]
-
Stephenson, G. P., et al. (2022). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. Retrieved from [Link][2]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][14]
-
Krstulović, A. M., et al. (2002). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Retrieved from [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-Bromoacetamide|79-15-2|MSDS [dcchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
Improving solubility of hydrophobic PROTACs with PEG4 linkers
Technical Support Center: Troubleshooting Hydrophobic PROTACs with PEG4 Linkers
Welcome to the PROTAC Development Support Center. As a Senior Application Scientist, I frequently encounter a common bottleneck in targeted protein degradation (TPD): highly potent but excessively hydrophobic warheads and E3 ligase ligands that lead to insoluble, aggregative, and ultimately inactive PROTACs.
Substituting rigid, lipophilic alkyl chains with tetraethylene glycol (PEG4) linkers has become a gold standard intervention. PEG4 simultaneously addresses solubility, reach, and conformational entropy. However, introducing a PEG4 motif fundamentally alters the molecule's physicochemical properties, requiring specific adjustments in synthesis, purification, and permeability testing. This guide provides actionable, causality-driven troubleshooting for integrating PEG4 linkers into your PROTAC workflows.
PROTAC-mediated degradation pathway highlighting PEG4-induced ternary complex formation.
Section 1: Overcoming Solubility and Formulation Roadblocks
Q: My PROTAC utilizing an alkyl linker precipitates in the assay buffer (PBS, pH 7.4), leading to erratic cellular degradation data. How exactly does a PEG4 linker resolve this, and what is the underlying mechanism?
A: Alkyl linkers are highly lipophilic and undergo hydrophobic collapse in aqueous media, driving intermolecular aggregation and precipitation. By replacing the alkyl chain with a PEG4 linker, you introduce an oligo-ether backbone that acts as a molecular surfactant. The ether oxygens rapidly solvate, enveloping the lipophilic core in a hydration shell of tightly bound water []. This drastically increases the apparent aqueous solubility without the need for high concentrations of DMSO or co-solvents, which can compromise downstream cellular assays or formulation studies.
Q: What quantitative improvements can I expect when switching from an alkyl to a PEG4 linker?
A: The shift from a hydrocarbon chain to a PEG4 motif fundamentally alters the partition coefficient and polar surface area (PSA). Below is a comparative summary of expected physicochemical shifts based on empirical data from standard PROTAC libraries 2[2][3].
| Parameter | Alkyl Linker (e.g., C8-C12) | PEG4 Linker | Experimental Impact |
| Aqueous Solubility | < 1 µM (Prone to aggregation) | 10 - 100+ µM | Eliminates "hook effect" artifacts caused by precipitation. |
| Desolvation Penalty | High (Hydrophobic collapse) | Low (Rapid ether solvation) | Preserves binding affinity during ternary complex formation. |
| Cell Permeability ( | Moderate to High | Low to Moderate | May require extended incubation times to reach intracellular targets. |
| Ternary Complex Flexibility | Rigid / Torsional strain | High motional entropy | Allows sampling of catalytically competent poses for ubiquitination. |
Protocol: Equilibrium Solubility Determination for PEG4-PROTACs To self-validate the solubility improvement, avoid kinetic solubility approximations (which can overestimate solubility) and use a rigorous equilibrium protocol4[4]:
-
Stock Preparation: Prepare a 10 mM stock of the PEG4-PROTAC in 100% DMSO.
-
Equilibration: Add an excess amount of the solid PROTAC (or highly concentrated stock) to 1 mL of the test solvent (e.g., PBS, pH 7.4) in a glass vial until visible precipitation remains.
-
Incubation: Securely cap and place in a thermostatic shaker at 25°C for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved material. Carefully extract the supernatant.
-
Quantification: Dilute the supernatant into a compatible solvent and quantify via LC-MS/MS against a standard calibration curve.
Section 2: Synthesis and Purification Troubleshooting
Q: During the aqueous workup of my newly synthesized PEG4-PROTAC, my yields are inexplicably low. Where is the product going?
A: You are likely losing your product in the aqueous phase. The addition of the PEG4 chain significantly increases the hydrophilicity of the previously hydrophobic PROTAC. During standard liquid-liquid extraction (e.g., DCM/Water), the PEGylated PROTAC partitions partially into the aqueous layer 5[5]. Solution: Minimize the number of aqueous washes. Instead of standard water or brine, saturate the aqueous layer with NaCl (salting out) to drive the compound into the organic phase, or perform extensive back-extractions with a more polar organic solvent like ethyl acetate or a chloroform/isopropanol (3:1) mixture.
Q: My PEG4-PROTAC streaks heavily on normal-phase silica gel chromatography. How can I achieve >95% purity for in vivo studies?
A: PEG chains strongly interact with the silanol groups on normal-phase silica, leading to severe tailing and co-elution with impurities. For PEGylated PROTACs, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the mandatory polishing step 5[5].
Protocol: RP-HPLC Purification Strategy for PEG4-PROTACs
-
Column Selection: Utilize a C18 preparative column.
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic Acid (TFA) in highly purified water. (TFA acts as an ion-pairing agent, suppressing the ionization of basic amines on the warhead/ligase ligand, sharpening the peak).
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Loading: Dissolve the crude PROTAC in a minimal volume of DMSO or DMF. Filter through a 0.22 µm PTFE syringe filter to prevent column clogging 5[5]. Highly hydrophobic PROTACs can precipitate at the injection point if not fully dissolved.
-
Gradient Elution: Run a linear gradient (e.g., 10% B to 90% B). The PEG4 linker usually causes the PROTAC to elute earlier than its alkyl counterpart.
-
Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis of sensitive functional groups.
Section 3: Cell Permeability and Ternary Complex Dynamics
Q: I successfully improved the solubility of my PROTAC using a PEG4 linker, and it shows excellent binary affinity in biochemical assays. However, cellular degradation is nearly zero. What is the bottleneck?
A: You are likely facing a permeability crisis or a steric clash within the ternary complex. While PEG4 acts as a hydration shell to improve solubility, this same shell increases the Polar Surface Area (PSA). The PROTAC must shed these tightly bound water molecules (desolvation) to passively diffuse across the lipophilic cell membrane[][6]. Alternatively, the PEG4 linker (which acts as a molecular ruler) might be too short or too rigid for your specific target-E3 ligase pair, preventing the precise geometric orientation required for productive ubiquitination [].
Decision tree for troubleshooting low PROTAC efficacy involving solubility and permeability.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for PROTACs To isolate whether the failure is due to permeability or ternary complex formation, validate membrane crossing using PAMPA 6[6][7]:
-
Plate Preparation: Coat a 96-well filter plate (donor) with a lipid solution (e.g., 2% lecithin in dodecane) to simulate the lipid bilayer.
-
Buffer Setup: Fill the acceptor plate with PBS (pH 7.4).
-
Compound Addition: Dissolve the PEG4-PROTAC in donor buffer (PBS, pH 6.5 to mimic the slightly acidic microclimate of the intestinal lumen) at a known concentration. Add to the donor wells.
-
Incubation: Assemble the donor plate onto the acceptor plate. Incubate at room temperature for 4-16 hours (PROTACs diffuse slower than standard small molecules).
-
Analysis: Quantify the concentration in both compartments via LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (
) using the equation: (Where and are donor and acceptor volumes, is membrane area, is time, and is equilibrium concentration).Interpretation: A
cm/s indicates severe permeability issues 6[6]. If permeability is sufficient, the failure lies in ternary complex geometry, and you should screen adjacent PEG homologues (e.g., PEG3, PEG5, PEG6) to relieve torsional strain [][6].
References
Sources
Technical Support Center: Purification & Troubleshooting for Bromoacetamido-PEG4-Azide Conjugates
Executive Summary
Bromoacetamido-PEG4-azide (MW ~383.2 Da) is a heterobifunctional crosslinker used to attach an azide moiety to sulfhydryl-containing biomolecules (e.g., antibodies, peptides) via a stable thioether bond.[1] The resulting conjugate (Protein-S-PEG4-N3) is then "click-ready" for reaction with alkynes.
This guide focuses on the critical downstream processing: purifying the Protein-PEG-Azide intermediate to remove unreacted linker and byproducts. Failure to purify this intermediate can lead to high background in subsequent click reactions and non-specific binding.
Part 1: The Purification Workflow
The purification strategy relies on the significant size difference between the biomolecule (typically >10 kDa) and the linker (~0.4 kDa).
Step 1: Quenching (The "Invisible" Purification Step)
Before physical separation, you must chemically "purify" the reaction by neutralizing unreacted bromoacetamide groups.
-
Why: Unreacted bromoacetamide is electrophilic.[2] If not quenched, it can react with nucleophiles (Lysine, Histidine) on your protein during the concentration steps, leading to heterogeneity and aggregation [1].
-
Protocol: Add N-Acetylcysteine (NAC) or L-Cysteine to a final concentration of 5–10 mM. Incubate for 15–30 minutes at room temperature.
Step 2: Physical Separation (Removal of Excess Linker)
Select the method based on your sample volume and scale.
| Method | Scale | Pros | Cons |
| Desalting Columns (Spin) | < 4 mL | Fast (< 10 min), High Recovery (> 90%) | Low resolution; poor aggregate removal |
| Dialysis | Variable | Gentle, simple equipment | Slow (12-24h), potential sample loss |
| SEC (HPLC/FPLC) | > 1 mg | High resolution; removes aggregates | Requires instrumentation; sample dilution |
| TFF (Tangential Flow) | > 50 mL | Scalable; concentrates sample | High dead volume for small samples |
Visualization: Purification Logic Flow
Figure 1: Decision tree for the purification of Bromoacetamido-PEG4-azide conjugates. Selection depends heavily on sample volume and required purity.[2]
Part 2: Troubleshooting & FAQs
Q1: I see precipitation immediately after adding the linker. What happened?
Diagnosis: The linker stock solution was likely introduced too rapidly, or the organic solvent concentration exceeded the protein's tolerance.
-
The Science: Bromoacetamido-PEG4-azide is hydrophobic relative to the protein surface until conjugated. A local region of high organic solvent (DMSO/DMF) can denature the protein.
-
Solution:
-
Ensure the linker is dissolved in dry DMSO or DMF.
-
Limit the final organic solvent concentration to < 10% (v/v) [2].
-
Add the linker dropwise while gently vortexing the protein solution.
-
Q2: My "Click" reaction failed (no signal). Is the Azide dead?
Diagnosis: The issue is likely hydrolysis of the Bromoacetamide before conjugation, not the Azide itself.
-
The Science: The bromoacetamide group is hydrolytically unstable, especially at pH > 8.5. If your stock solution contained water or was stored improperly, the bromine is displaced by a hydroxyl group (forming Glycolic acid-PEG-Azide), which cannot react with the protein's cysteine [3].
-
Validation Protocol (Ellman’s Assay):
-
Measure free thiols on your protein before reaction.
-
Measure free thiols after reaction (and purification).
-
Result: If thiol content remains high, the bromoacetamide was inactive. Use fresh linker stored under argon/nitrogen at -20°C.
-
Q3: How do I quantify the number of Azides (DAR) on my protein?
Diagnosis: Direct UV quantification is impossible because the Azide group has negligible absorbance at 280nm.
-
The Protocol (Indirect DBCO Assay):
-
Take a small aliquot of your purified Protein-PEG4-N3.
-
React it with an excess of DBCO-Acid (or a DBCO-Fluorophore with known extinction coefficient) for 30 mins (Strain-Promoted Click).
-
Run the sample through a desalting column to remove free DBCO.
-
Measure the Absorbance of the attached DBCO/Fluorophore.
-
Calculation: [Azide Concentration] = [Absorbance_dye] / [Extinction Coefficient_dye].
-
Divide [Azide] by [Protein] to get the Drug-to-Antibody Ratio (DAR) [4].
-
Q4: Can I use TCEP to reduce my protein's disulfides before adding this linker?
Diagnosis: Yes, but you must remove it or use TCEP carefully.
-
The Science: Unlike Maleimides, Bromoacetamides are less sensitive to TCEP interference, but TCEP contains a phosphine group. Phosphines can react with Azides (Staudinger Reduction) to form amines, destroying your click handle [5].
-
Solution: Use DTT or 2-Mercaptoethylamine (2-MEA) for reduction, then strictly purify (desalt) to remove the reducing agent before adding the Bromoacetamido-PEG4-azide. If you must use TCEP, ensure it is fully removed before the linker is introduced.
Part 3: Technical Specifications & Stability
| Parameter | Specification | Notes |
| Molecular Weight | ~383.24 Da | Small enough to be removed by G-25 resin (MWCO 5kDa). |
| Reactive Group 1 | Bromoacetamide | Reacts with Thiols (pH 8.0–8.5). Light Sensitive. |
| Reactive Group 2 | Azide (–N3) | Reacts with Alkynes (DBCO, BCN, Alkyne). Stable in most buffers. |
| Solubility | DMSO, DMF, DCM | Poor water solubility until conjugated. |
| Linker Length | ~17.5 Å (PEG4) | Provides flexibility; reduces aggregation risk. |
| Storage | -20°C, Desiccated | Hygroscopic. Hydrolyzes if wet. |
References
-
BenchChem. (2025).[3][4][5] Troubleshooting poor solubility of Bromoacetamido-PEG4-Acid conjugates. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Bromoacetamide Reactivity. Retrieved from
-
BroadPharm. (n.d.). Bromoacetamido-PEG4-azide Product Data and Stability. Retrieved from
-
Vector Laboratories. (2025). Quantification of Azides on Nanoparticles and Proteins. Retrieved from
-
Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins: Staudinger Interference. Retrieved from
Sources
Solving aggregation issues in ADC synthesis with PEG4 linkers
Technical Support Center: ADC Synthesis & Aggregation Management Topic: Optimization of PEG4-Linker ADC Conjugation Ticket ID: #ADC-PEG4-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The PEG4 "Goldilocks" Challenge
Welcome to the technical support center. You are likely here because you are observing precipitation or high molecular weight species (HMWS) when using a PEG4 spacer.
The Core Problem: PEG4 (polyethylene glycol) is a standard linker because it offers a balance of stability and solubility. However, it is chemically short (~18 Å). If your payload is highly hydrophobic (e.g., PBD dimers, MMAE, Maytansinoids), a PEG4 spacer may not provide a sufficient "hydration shell" to mask the payload's hydrophobicity effectively. This leads to hydrophobic-driven aggregation , where the exposed payloads on different antibodies clump together to minimize water exposure.
This guide provides the protocols to force this system to work by optimizing the thermodynamic environment around the conjugate.
Part 1: Diagnostic Workflow
Before altering your chemistry, determine when the aggregation occurs. Use this decision matrix to isolate the variable.
Figure 1: Diagnostic decision tree for isolating the source of ADC aggregation.
Part 2: Module 1 - The Conjugation Phase
Issue: The "Crash Out." The moment the hydrophobic payload-PEG4 enters the aqueous antibody solution, it precipitates or causes the antibody to unfold.
Protocol 1: The "Solvent Spike" Method
High local concentrations of organic solvent denature the antibody, while low concentrations cause the payload to crash. You must find the "Solubility Window."
Optimized Parameters:
| Parameter | Standard Protocol (Risky) | Optimized Protocol (PEG4 Specific) |
| Organic Solvent | DMSO or DMAc | DMAc (often gentler on mAbs than DMSO) |
| Solvent % (v/v) | 10-20% | 5-10% Max (Titrate carefully) |
| Addition Method | Manual Pipetting | Syringe Pump Injection (0.1 mL/min) |
| Temperature | Room Temperature (25°C) | 4°C - 10°C (Slower kinetics, less unfolding) |
| Mixing | Magnetic Stir Bar | Overhead Stirrer (Low shear, no grinding) |
Step-by-Step:
-
Buffer Prep: Ensure your conjugation buffer (PBS or Borate) contains 1-2 mM EDTA to prevent metal-induced oxidation/aggregation.
-
Solvent Calculation: Dissolve your PEG4-Payload in DMAc such that adding it to the reaction yields a final solvent concentration of 8% v/v . Do not exceed 10%.
-
The "Drop-wise" Injection: Do not pipette the payload directly into the center of the vessel.
-
Place the tip against the reactor wall or submerged just below the surface.
-
Use a syringe pump to add the payload at a rate of roughly 2% of the total volume per minute.
-
Why? This prevents "hotspots" where the local solvent concentration hits 50%+, instantly denaturing the protein.
-
Mechanism of Failure
If the PEG4 linker is too short to shield the payload, the hydrophobic payloads on separate antibodies will attract each other (Van der Waals forces) faster than the solvent can disperse them. By lowering the temperature and controlling the addition rate, you kinetically trap the monomeric species long enough for the conjugation bond to form.
Part 3: Module 2 - Purification & Polishing[1][2][3]
Issue: Aggregates form during buffer exchange (TFF) or bind irreversibly to columns.
Protocol 2: High-Salt TFF (Tangential Flow Filtration)
Standard TFF buffers often lack sufficient ionic strength to shield the now-hydrophobic ADC surface charges.
The Fix:
-
Buffer: 20 mM Histidine, 150-300 mM NaCl (or Na2SO4).
-
Why? Higher salt shields surface charges, preventing the "sticky" hydrophobic patches from interacting during the concentration phase.
-
Membrane: Use PES (Polyethersulfone) or RC (Regenerated Cellulose) . Avoid PVDF (hydrophobic binding risk).
-
Transmembrane Pressure (TMP): Keep TMP < 10 psi. High shear forces strip the hydration shell off the PEG4, exposing the payload.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) in Flow-Through Mode
Instead of binding the ADC (which risks irreversible binding due to the hydrophobic payload), use HIC to bind only the aggregates.
-
Resin: Phenyl or Butyl Sepharose (Low hydrophobicity).
-
Load Condition: Low salt (e.g., 200 mM Ammonium Sulfate).
-
Mechanism: Monomeric ADCs (less hydrophobic) flow through. Highly aggregated species (super-hydrophobic) bind to the column.
-
Reference: This method is validated for removing HMWS in ADCs where the payload increases hydrophobicity significantly [1].
Part 4: Module 3 - Formulation (The "Magic Bullet")
Issue: The ADC is pure, but aggregates form in the vial after 24 hours.
The Solution: Arginine-Glutamate Stabilization Arginine is a chaotrope that suppresses protein-protein interactions. For PEG4-ADCs, it is almost mandatory.
Formulation Recipe:
-
20 mM Histidine (Buffer, pH 6.0)
-
200 mM Arginine-HCl (or Arginine-Glutamate)
-
3% Trehalose (Cryoprotectant)
-
0.02% Polysorbate 20 or 80 (Surfactant)
Why Arginine? Arginine interacts with the hydrophobic residues of the payload and the aromatic rings of the antibody. It effectively "caps" these hydrophobic patches, preventing them from serving as nucleation sites for aggregation [2].
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I just increase the DMSO to 20% to keep the payload soluble? A: No. While this solubilizes the payload, >15% DMSO often denatures the mAb, exposing internal hydrophobic cores which causes aggregation. If you need >10% solvent, your payload is likely too hydrophobic for a PEG4 linker.
Q2: My DAR (Drug-Antibody Ratio) is high (6-8). Is this the problem? A: Yes. With a short PEG4 linker, a DAR > 4 creates a "grease ball" effect. The cumulative hydrophobicity overwhelms the antibody's solubility.
-
Fix: Aim for a DAR of 2-4. If you need high potency, you must switch to a longer linker (PEG8 or PEG12) or a more hydrophilic payload.
Q3: Why use DMAc instead of DMSO? A: DMAc (Dimethylacetamide) is less prone to inducing antibody unfolding than DMSO for certain IgG subclasses. It is worth a side-by-side comparison if DMSO is failing [3].
References
-
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation.[][2][3][4]Link
-
BenchChem. (2025).[3][5] Technical Support Center: Preventing Aggregation of ADCs with Hydrophilic PEG Linkers.Link
-
BioProcess International. (2022). Optimizing and Intensifying ADC Aggregate Removal: A DoE Approach.Link
-
American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis.[2][6]Link
Sources
- 2. bitesizebio.com [bitesizebio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrophobic Interaction Chromatography | Tosoh Bioscience [tosohbioscience.com]
Validation & Comparative
Mass spectrometry characterization of Bromoacetamido-PEG4-azide conjugates
Mass Spectrometry Characterization of Bromoacetamido-PEG4-azide Conjugates: A Comparative Guide
Introduction Bioconjugation relies heavily on the selective modification of cysteine residues. For researchers developing Antibody-Drug Conjugates (ADCs) or performing proteomic crosslinking, the choice of the heterobifunctional linker dictates both the stability of the final product and the clarity of downstream analytical characterization. Bromoacetamido-PEG4-azide has emerged as a premier crosslinker, featuring a thiol-reactive bromoacetamide group, a hydrophilic PEG4 spacer, and an azide moiety for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2].
This guide provides an objective, data-driven comparison of bromoacetamide against alternative thiol-reactive chemistries (iodoacetamide and maleimide) and details a comprehensive workflow for the mass spectrometry (MS) characterization of the resulting conjugates.
Comparative Analysis: Selecting the Optimal Thiol-Reactive Chemistry
The fundamental challenge in bioconjugation is balancing reaction kinetics with site-specificity and in vivo stability.
-
Bromoacetamide vs. Maleimide (The Stability Paradigm): Maleimides are ubiquitous due to their rapid reaction kinetics at neutral pH. However, the resulting thiosuccinimide linkage is inherently unstable in biological matrices. In the presence of endogenous thiols like glutathione or serum albumin, maleimide conjugates undergo a retro-Michael exchange, leading to "payload migration" and off-target toxicity[3][4][5]. Bromoacetamide circumvents this entirely by forming an irreversible thioether bond, ensuring absolute stability of the conjugate in circulation.
-
Bromoacetamide vs. Iodoacetamide (The Specificity Paradigm): While iodoacetamide is the traditional choice for cysteine alkylation in bottom-up proteomics, it is hyper-reactive. This lack of specificity frequently leads to the off-target alkylation of lysine, histidine, and N-terminal amines[6]. In mass spectrometry workflows, these off-target modifications create heterogeneous conjugate profiles, diluting the signal of the target analyte and complicating MS/MS peptide mapping[7]. Bromoacetamide offers a superior, well-balanced profile: it is sufficiently electrophilic to ensure complete cysteine modification but avoids the promiscuous reactivity of iodoacetamide, yielding highly specific, interpretable MS spectra[6][7].
Table 1: Comparative Performance of Thiol-Reactive Crosslinkers
| Reactive Group | Reactivity Rate | Cysteine Specificity | In Vivo Stability | MS Artifact Risk |
| Iodoacetamide | Very High | Low (Modifies Lys, His) | High (Irreversible) | High (False positives) |
| Bromoacetamide | High | High | High (Irreversible) | Low (Clean MS spectra) |
| Maleimide | Very High | High | Low (Retro-Michael exchange) | Low |
Experimental Workflow: Conjugation and Click Chemistry
To ensure reproducible MS characterization, the bioconjugation protocol must be tightly controlled. The following self-validating workflow utilizes Bromoacetamido-PEG4-azide to attach a DBCO-functionalized payload to a target protein.
Figure 1: Two-step bioconjugation workflow utilizing Bromoacetamido-PEG4-azide and SPAAC.
Step-by-Step Conjugation Protocol:
-
Reduction of Disulfides: Incubate the target protein (1-10 mg/mL) with 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours at 37°C.
-
Causality: TCEP is strictly required over DTT or β-mercaptoethanol. TCEP does not contain free thiols, eliminating the need for a desalting step before adding the bromoacetamide linker, which would otherwise be consumed by DTT.
-
-
Alkylation with Bromoacetamido-PEG4-azide: Adjust the buffer to pH 7.5–8.0 (e.g., 50 mM HEPES). Add 15 molar equivalents of Bromoacetamido-PEG4-azide and incubate for 2 hours at room temperature in the dark.
-
Causality: The slightly alkaline pH ensures the cysteine thiol is deprotonated into a highly nucleophilic thiolate anion, maximizing the attack on the alpha-carbon of the bromoacetamide[6].
-
-
Desalting: Remove unreacted linker using a Zeba spin desalting column (MWCO 7K).
-
SPAAC Click Chemistry: Add 1.5 molar equivalents (relative to the linker) of a DBCO-functionalized payload. Incubate for 4 hours at room temperature.
-
Causality: SPAAC is copper-free. Avoiding copper catalysts prevents protein precipitation and eliminates copper-adduct ion suppression during subsequent LC-MS analysis.
-
Mass Spectrometry Characterization
Thorough MS characterization validates the conjugation efficiency and maps the exact sites of modification.
Figure 2: Mass spectrometry workflows for intact mass analysis and peptide mapping.
Protocol A: Intact Mass Analysis (Determination of DAR)
-
Sample Prep: Dilute the conjugate to 1 mg/mL in 0.1% Formic Acid.
-
LC-MS: Inject 1-2 µg onto a reversed-phase column (e.g., PLRP-S) coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope into zero-charge mass spectra.
-
Analytical Insight: Calculate the Drug-to-Antibody Ratio (DAR) by measuring the relative intensities of the unconjugated, single, double, and triple-conjugated mass peaks. The PEG4 spacer minimizes ionization bias between different DAR species, ensuring accurate quantification.
-
Protocol B: Peptide Mapping (Site Identification)
-
Denaturation & Digestion: Denature the conjugate in 8M Urea, dilute to <2M Urea, and digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
-
Critical Step: Do not perform a secondary alkylation step (e.g., with iodoacetamide) before digestion, as this will alkylate any unreacted cysteines and confound the calculation of conjugation occupancy.
-
-
LC-MS/MS: Analyze the peptides using a high-resolution Orbitrap mass spectrometer.
-
Database Search: Search the MS/MS spectra against the target protein sequence, setting the mass of the Bromoacetamido-PEG4-azide-DBCO-payload moiety as a variable modification on Cysteine.
Table 2: MS Characterization Metrics for Bromoacetamido-PEG4-azide Conjugates
| Analysis Type | Instrumentation | Key MS Metric | Purpose |
| Intact Mass | LC-TOF MS | Mass Shift per conjugation event | Determine average DAR and overall conjugation efficiency |
| Peptide Mapping | LC-MS/MS (Orbitrap) | Precursor mass + b/y fragment ions | Identify exact cysteine residues modified; quantify site occupancy |
Conclusion
For advanced bioconjugation and proteomic applications, Bromoacetamido-PEG4-azide represents a significant structural upgrade over traditional maleimide and iodoacetamide linkers. By providing irreversible in vivo stability without sacrificing MS specificity, it ensures that the bioconjugate you synthesize is exactly the bioconjugate you characterize.
References
-
CD BioGlyco . "Amine/Azide PEG reagent, Bromoacetamido-PEG4-azide, Purity 98%". Available at:[Link]
-
PubMed Central (PMC) . "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry". Available at:[Link]
Sources
- 1. Bromoacetamido-PEG4-azide | BroadPharm [broadpharm.com]
- 2. Amine/Azide PEG reagent, Bromoacetamido-PEG4-azide, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparing stability of thioether vs thiosuccinimide linkages
Title: Engineering Bioconjugate Stability: A Comparative Guide to Thioether and Thiosuccinimide Linkages
Executive Summary In the development of Antibody-Drug Conjugates (ADCs) and protein-protein bioconjugates, the stability of the chemical linkage between the targeting moiety and the payload dictates both in vivo efficacy and safety. As a Senior Application Scientist, I frequently evaluate conjugation chemistries to prevent premature payload release in circulation. This guide objectively compares two foundational cysteine-based conjugation strategies: the widely used thiosuccinimide linkage (derived from maleimides) and the intrinsically stable thioether linkage (derived from haloacetamides).
The Thiosuccinimide Linkage (Maleimide Chemistry) Maleimides are the industry standard for thiol conjugation due to their rapid reaction kinetics and high selectivity at neutral pH. The reaction proceeds via a Michael addition to form a thiosuccinimide ring. However, this linkage is thermodynamically reversible. In the presence of high concentrations of endogenous thiols (such as human serum albumin or glutathione) in plasma, the thiosuccinimide can undergo a retro-Michael reaction. This results in the premature deconjugation of the payload and subsequent off-target transfer, which narrows the therapeutic window ()[1].
To circumvent this, modern linker designs employ "self-hydrolyzing" maleimides. By incorporating basic amino groups (e.g., diaminopropionic acid) or electron-withdrawing N-phenyl groups adjacent to the maleimide, the thiosuccinimide ring is catalyzed to undergo rapid, spontaneous hydrolysis ()[2]. This ring-opening event creates an acyclic, irreversible conjugate that is immune to retro-Michael elimination, locking the payload in place ()[3].
The Thioether Linkage (Haloacetamide Chemistry) Conversely, α-haloacetamides (such as iodoacetamide or bromoacetamide) react with thiols via a direct nucleophilic substitution (SN2) mechanism. The resulting carbon-sulfur (thioether) bond is completely irreversible under physiological conditions ()[]. Bromoacetamide-based linkers, for instance, yield highly stable thioether ADCs that exhibit no measurable systemic drug release via deconjugation in vivo ()[]. The trade-off is reaction kinetics; haloacetamides react significantly slower than maleimides and require careful pH optimization to avoid cross-reactivity with lysine or histidine residues ()[6].
Pathway Visualization
Competing pathways of thiosuccinimide: retro-Michael deconjugation vs. stabilizing hydrolysis.
Quantitative Data Presentation
| Parameter | Thiosuccinimide (Standard) | Thiosuccinimide (Self-Hydrolyzing) | Thioether (Haloacetamide) |
| Reactive Group | N-alkyl Maleimide | N-aryl / Basic Maleimide | α-Bromoacetamide / Iodoacetamide |
| Reaction Kinetics | Very Fast ( | Very Fast | Slow to Moderate |
| Linkage Reversibility | High (Retro-Michael) | Irreversible post-hydrolysis | Irreversible (SN2 substitution) |
| Plasma Stability | Poor (Significant payload loss) | Excellent (Ring-opened) | Excellent (Stable C-S bond) |
| pH Specificity | High at pH 6.5 - 7.5 | High at pH 6.5 - 7.5 | Moderate (Requires precise pH ~7.5-8.0) |
Experimental Methodologies: Self-Validating Protocol for Plasma Stability
To objectively compare these linkages, we employ an ex vivo plasma stability assay coupled with intact mass spectrometry. This protocol is designed as a self-validating system: it includes a non-incubated baseline control and an artifact-prevention capping step.
Step 1: Conjugate Preparation and Baseline Validation
-
Reduce interchain disulfides of the monoclonal antibody (mAb) using 2.5 eq of TCEP at 37°C for 2 hours.
-
Split the reduced mAb into two cohorts. Conjugate Cohort A with 8 eq of a standard maleimide-payload (forming thiosuccinimide) and Cohort B with 8 eq of a bromoacetamide-payload (forming thioether).
-
Causality Check: Haloacetamides require a slightly higher pH for optimal reactivity. Adjust Cohort B to pH 8.0 using borate buffer, while maintaining Cohort A at pH 7.2.
-
Quench reactions with excess N-acetylcysteine. Purify via SEC (Size Exclusion Chromatography).
-
Validation: Analyze Day 0 samples via LC-MS to confirm identical Drug-to-Antibody Ratios (DAR).
Step 2: Plasma Incubation (The Stress Test)
-
Spike purified ADCs into sterile, reconstituted human or mouse plasma to a final concentration of 0.5 mg/mL.
-
Incubate at 37°C for 7 days.
-
Causality Check (Control): Incubate a parallel set of ADCs in PBS (pH 7.4) to differentiate between simple hydrolysis (which occurs in buffer) and thiol-exchange (which strictly requires plasma proteins like albumin) ()[7].
Step 3: Affinity Capture and Artifact Prevention
-
Extract ADCs from plasma using Protein A magnetic beads.
-
Critical Step: Wash beads with a buffer containing 10 mM N-ethylmaleimide (NEM). Causality: NEM caps any free thiols generated during the capture process, preventing artifactual retro-Michael reactions that could skew the analytical results during elution.
-
Elute ADCs using low-pH glycine buffer (pH 2.5) and immediately neutralize.
Step 4: LC-MS/MS Analysis
-
Deglycosylate the captured ADCs using PNGase F to simplify the mass spectra.
-
Analyze via intact LC-MS.
-
Data Interpretation: For the standard maleimide (Cohort A), expect a mass shift corresponding to the loss of the payload (deconjugation). For the haloacetamide (Cohort B) and self-hydrolyzing maleimides, the intact mass will remain stable, confirming the absence of thiol exchange ()[8].
Self-validating experimental workflow for assessing ex vivo bioconjugate plasma stability.
Conclusion
While haloacetamides offer the thermodynamic ideal of an irreversible thioether bond, their slower kinetics and potential for cross-reactivity present manufacturing challenges. The evolution of self-hydrolyzing maleimides bridges this gap, offering the rapid, highly specific kinetics of Michael additions while locking the thiosuccinimide into a stable, retro-Michael-resistant conformation. For modern ADC development, engineering the linker to undergo rapid post-conjugation hydrolysis is often the most pragmatic approach to achieving in vivo stability.
References
-
Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32(10), 1059-1062. URL:[Link]
-
Vasco, A. V., et al. (2024). "On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates." Journal of the American Chemical Society, 146(30), 20709-20719. URL:[Link]
-
Christie, R. J., et al. (2017). "Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation." Antibodies, 6(4), 20. URL:[Link]
-
Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry, 19(3), 759-765. URL:[Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). "Advances in Bioconjugation." Angewandte Chemie International Edition, 48(38), 6974-6998. URL:[Link]
Sources
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
HNMR vs. LC-MS: The Definitive Purity Analysis Guide for Bromoacetamido-PEG4-azide
Executive Summary: The Hidden Risks in PEG Linker Analysis
In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the Bromoacetamido-PEG4-azide linker acts as a critical bifunctional bridge. Its dual reactivity—an electrophilic bromoacetamide for cysteine alkylation and an azide for click chemistry—demands absolute structural integrity.
Many commercial suppliers rely solely on LC-MS (Liquid Chromatography-Mass Spectrometry) for Certificate of Analysis (CoA) generation. While LC-MS confirms molecular weight, it often fails to detect hydrolytic degradation of the bromoacetyl group or trace solvent contamination , both of which can catastrophically lower conjugation yields.
This guide objectively compares Quantitative HNMR (qHNMR) against LC-MS, demonstrating why HNMR is the non-negotiable standard for verifying linker purity before bioconjugation.
Comparative Analysis: HNMR vs. LC-MS
The following table summarizes the detection capabilities of the two primary analytical methods.
Table 1: Analytical Method Performance Matrix
| Feature | Method A: LC-MS (Standard) | Method B: High-Field HNMR (Recommended) | Impact on Research |
| Identity Confirmation | Excellent (Mass/Charge ratio) | Excellent (Structural Fingerprint) | Both confirm the molecule exists. |
| Functional Group Integrity | Low. Often cannot distinguish between Bromoacetyl and Hydroxyacetyl (hydrolysis product) due to ionization similarities or source fragmentation. | High. Distinct chemical shift separation between | Critical: Hydrolyzed linkers will NOT react with cysteine. |
| Solvent Detection | Poor. Salts and solvents often elute in void volume or are suppressed. | High. Quantitative detection of DMSO, DMF, or Ethanol residues. | Residual solvents can denature sensitive proteins during conjugation. |
| Inorganic Salts | Undetectable. | Invisible (unless counter-ions have protons), but mass balance reveals their presence. | Excess salt affects buffer exchange and conjugation kinetics. |
| End-Group Ratio | N/A. Cannot quantify the ratio of Azide to Bromoacetamide. | Precise. Integration compares | Ensures the linker is truly bifunctional. |
Technical Deep Dive: The HNMR "Fingerprint"
To validate Bromoacetamido-PEG4-azide, one must look beyond the PEG "hump" at 3.6 ppm. The purity is defined by the integral ratio of the reactive end groups.
Structural Assignment (Solvent: )
The molecule consists of four distinct regions. Validating purity requires integrating these specific signals.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration (Target) | Diagnostic Value |
| A: | 3.85 - 3.90 | Singlet | 2.0 | Primary Reference. If this integral is < 2.0 relative to PEG, hydrolysis has occurred. |
| B: PEG Backbone ( | 3.60 - 3.70 | Multiplet | ~12-16 | Confirms PEG chain length (PEG4 vs PEG6). |
| C: | 3.45 - 3.55 | Quartet/Multiplet | 2.0 | Verifies amide bond formation. |
| D: | 3.38 - 3.42 | Triplet | 2.0 | Azide Integrity. Loss of this signal indicates reduction to amine. |
The "Red Flag" Impurities
You must actively search for these specific impurity signals which LC-MS often misses:
-
Hydrolyzed Bromoacetyl (
):-
Signal: Singlet at 4.10 - 4.20 ppm .
-
Cause: Moisture exposure during storage.
-
Consequence: Dead-end linker; competes for binding sites but forms no covalent bond.
-
-
Reduced Azide (Amino-PEG):
-
Signal: Triplet shifts upfield to 2.80 - 3.00 ppm .
-
Cause: Staudinger reduction or light exposure.
-
Consequence: Fails "Click" chemistry step.
-
-
Residual NHS (N-Hydroxysuccinimide):
-
Signal: Singlet at 2.85 ppm .
-
Cause: Incomplete purification after coupling.
-
Consequence: Reacts with lysine residues on proteins, causing off-target conjugation.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for accepting or rejecting a batch of Bromoacetamido-PEG4-azide based on HNMR data.
Figure 1: Decision logic for HNMR-based quality control of bifunctional PEG linkers.
Experimental Protocol: Quantitative HNMR (qHNMR)
To ensure reproducibility, follow this strict protocol. Standard "quick" NMR scans are insufficient for quantitative purity assessment due to the relaxation properties of PEG chains.
Materials
-
Sample: 10–15 mg Bromoacetamido-PEG4-azide.
-
Solvent: 0.6 mL
(99.8% D) with 0.03% TMS.-
Note:
is preferred over because the amide NH signal in DMSO can broaden and overlap with the key bromoacetyl signal.
-
-
Tube: 5mm High-Precision NMR tube.
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D Proton (
or equivalent). -
Relaxation Delay (
): Set to 10–15 seconds.-
Reasoning: End-group protons on PEG chains have long longitudinal relaxation times (
). A standard 1-second delay will under-integrate the end groups relative to the bulk PEG, leading to false purity calculations [1].
-
-
Number of Scans (NS): 32 or 64 (for high signal-to-noise).
-
Temperature: 298 K (25°C).
Data Processing[1][2]
-
Phasing: Apply manual phasing. Automatic phasing often fails on the broad PEG multiplet.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Integration:
-
Calibrate the TMS singlet to 0.00 ppm.
-
Set the Bromoacetyl singlet (3.85 ppm) to an integral of exactly 2.00.
-
Integrate the Azide triplet (3.39 ppm) . It should be 2.00 ± 0.1.
-
Integrate the PEG backbone (3.50–3.75 ppm) . For PEG4, this should be roughly 16 protons (depending on exact overlap with the amide-adjacent
).
-
Functional Consequences of Impurity
Why does this matter? The table below correlates HNMR defects with experimental failure modes.
| HNMR Defect | Chemical Reality | Experimental Consequence |
| Shift of Br-CH2 to 4.1 ppm | Hydrolysis to Hydroxyacetyl | 0% Conjugation. The linker will not bind to the antibody/protein cysteine. |
| Loss of Azide Triplet | Reduction to Amine | Click Failure. The PROTAC/ADC will not assemble with the payload. |
| Extra Singlet at 2.1 ppm | Acetone Contamination | Protein Precipitation. Organic solvents can cause local denaturation of the target protein. |
| Split PEG Multiplet | Polydispersity (Mixed PEG lengths) | Heterogeneous Product. Mass spec of the final conjugate will show a "smear" rather than distinct species. |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
BroadPharm. Bromoacetamido-PEG4-azide Product Specifications. (Reference for structural confirmation). Link
-
BenchChem. The Bromo Group in Polyethylene Glycol (PEG) Linkers: A Technical Guide. Link
Mechanistic Causality: The Retro-Michael Dilemma vs. Irreversible Alkylation
The Paradigm Shift in ADC Linker Chemistry: Bromoacetamido-PEG4-azide vs. Traditional Maleimides
As antibody-drug conjugates (ADCs) evolve from niche therapeutics to foundational oncology treatments, the structural integrity of the linker connecting the cytotoxic payload to the monoclonal antibody (mAb) has come under intense scrutiny. Historically, thiol-maleimide chemistry has been the gold standard for bioconjugation due to its rapid reaction kinetics[1]. However, clinical and pharmacokinetic data increasingly highlight a critical flaw: the inherent instability of the maleimide-derived thiosuccinimide linkage in systemic circulation[2].
As a Senior Application Scientist, I have observed firsthand the shift toward irreversible conjugation chemistries. This guide provides an objective, data-driven comparison between traditional maleimide linkers and the next-generation Bromoacetamido-PEG4-azide linker, detailing the mechanistic causality, experimental validation, and step-by-step protocols required to synthesize highly stable, homogeneous ADCs.
The primary divergence between maleimide and bromoacetamide chemistries lies in the thermodynamic stability of their respective adducts.
The Maleimide Vulnerability: Maleimides react with antibody cysteine residues via a Michael addition to form a thiosuccinimide adduct. Under physiological conditions (pH 7.4, 37°C), this bond is reversible. It undergoes a retro-Michael reaction, releasing the maleimide-payload back into circulation[2][3]. This free payload can then undergo thiol exchange with abundant serum nucleophiles, such as human serum albumin (HSA) or glutathione, leading to premature payload release, off-target toxicity, and a rapidly declining Drug-to-Antibody Ratio (DAR)[1][3].
The Bromoacetamide Advantage:
Bromoacetamido-PEG4-azide circumvents this vulnerability entirely. The bromoacetamide moiety reacts with free thiols via an
Mechanistic pathways of Maleimide (retro-Michael instability) vs. Bromoacetamide (irreversible).
Furthermore, the PEG4 spacer and Azide terminal in Bromoacetamido-PEG4-azide provide distinct structural benefits:
-
PEG4 Spacer: Minimizes the solvent-exposed hydrophobic surface area of the payload, reducing ADC aggregation and improving pharmacokinetic clearance rates[6].
-
Azide Terminal: Enables highly selective, copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This allows for modular payload attachment under mild conditions without heavy metal catalysts that could denature the protein[7].
Quantitative Data: Stability and Pharmacokinetics
Experimental data consistently demonstrates the superiority of bromoacetamide linkers in maintaining ADC integrity. In rigorous in vitro serum stability assays and in vivo murine models, bromoacetamide-linked ADCs exhibit near-zero deconjugation compared to their maleimide counterparts[5].
| Performance Metric | Traditional Maleimide Linker | Bromoacetamido-PEG4-azide Linker |
| Reaction Mechanism | Michael Addition | |
| Bond Reversibility | Highly Reversible (Retro-Michael)[3] | Completely Irreversible[] |
| In Vitro Serum Deconjugation | ~8.0% (over 3 days)[5] | < 0.2% (over 3 days)[5] |
| In Vivo DAR Loss (Mice) | Significant DAR reduction | < 3.0% loss (over 3 weeks)[5] |
| Off-Target Toxicity Risk | High (Albumin transfer)[1] | Very Low [5] |
Self-Validating Experimental Protocol: Modular ADC Synthesis
To ensure reproducibility and scientific integrity, the following protocol outlines the generation of an ADC using Bromoacetamido-PEG4-azide. This two-step workflow utilizes an intermediate "clickable" antibody, allowing scientists to validate linker attachment before committing expensive cytotoxic payloads.
Two-step modular ADC synthesis using Bromoacetamido-PEG4-azide and SPAAC click chemistry.
Phase 1: Antibody Reduction
Causality: Interchain disulfide bonds must be reduced to expose free nucleophilic thiols. We use TCEP over DTT because TCEP does not contain thiols itself, eliminating the need for a purification step before linker addition[].
-
Dilute the monoclonal antibody to 5 mg/mL in Conjugation Buffer (50 mM Sodium Borate, 150 mM NaCl, 1 mM EDTA, pH 8.0). Note: A slightly basic pH (8.0) is chosen to increase the nucleophilicity of the thiolate anion, compensating for the slower reaction kinetics of bromoacetamides compared to maleimides.
-
Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb.
-
Incubate at 37°C for 2 hours with gentle agitation.
Phase 2: Linker Conjugation ( Alkylation)
Causality: The bromoacetamide reacts exclusively with the exposed thiols. Amine reactivity (lysines) is negligible at pH 8.0, ensuring site-specific conjugation[].
-
Prepare a 10 mM stock of Bromoacetamido-PEG4-azide in anhydrous DMSO.
-
Add 8 molar equivalents of the linker to the reduced mAb (final DMSO concentration should not exceed 10% v/v to prevent protein denaturation).
-
Incubate at 25°C for 4–6 hours. Self-Validation Check: Analyze an aliquot via LC-MS to confirm the mass shift corresponding to the addition of the PEG4-azide linkers.
-
Purify the mAb-PEG4-azide intermediate using Tangential Flow Filtration (TFF) or a desalting column to remove unreacted linker.
Phase 3: Payload Attachment (SPAAC Click Chemistry)
Causality: The azide-functionalized antibody is highly stable. The addition of a DBCO (Dibenzocyclooctyne)-functionalized payload triggers a strain-promoted alkyne-azide cycloaddition, forming a stable triazole linkage without the need for cytotoxic copper catalysts[7].
-
To the purified mAb-PEG4-azide (in PBS, pH 7.4), add 1.5 molar equivalents of DBCO-Payload per azide group.
-
Incubate at room temperature for 2–4 hours.
-
Purify the final ADC via Size Exclusion Chromatography (SEC) to remove free payload and aggregate species.
Conclusion
While maleimide chemistry offers the allure of rapid reaction times, the biological reality of the retro-Michael reaction severely limits its therapeutic ceiling[2][3]. Bromoacetamido-PEG4-azide represents a superior, rationally designed alternative. By substituting the reversible thiosuccinimide with an irreversible thioether, and integrating a hydrophilic PEG spacer with bioorthogonal azide click-chemistry, researchers can synthesize ADCs with exceptional plasma stability, minimized off-target toxicity, and highly uniform DAR profiles[][5][6].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide | BroadPharm [broadpharm.com]
In-Depth Technical Guide: LC-MS Analysis of PEG4-Linked PROTAC Intermediates
Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery landscape by hijacking the cell's ubiquitin-proteasome system to degrade, rather than merely inhibit, disease-causing proteins [3]. In my experience as an Application Scientist optimizing bioanalytical workflows, the structural complexity of these heterobifunctional molecules presents unique chromatographic and mass spectrometric challenges.
Among the various linker chemistries available, the PEG4 linker (a tetramer of polyethylene glycol) has emerged as the "gold standard" in clinical PROTAC design. It provides an optimal balance of aqueous solubility and the conformational flexibility required to form a stable ternary complex between the target protein and the E3 ligase [1][5]. However, analyzing PEG4-linked PROTAC intermediates via Liquid Chromatography-Mass Spectrometry (LC-MS) requires overcoming specific physicochemical liabilities.
This guide objectively compares analytical methodologies for PEG4-PROTACs, providing field-proven insights and a self-validating experimental protocol to ensure uncompromising data integrity.
Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.
The Mechanistic Challenge of PEG4 Linkers in LC-MS
To optimize an LC-MS method, we must first understand the causality behind the analyte's behavior. PEG4 linkers consist of repeating ethylene oxide units (
-
Chromatographic Metal Chelation: The ether oxygens in the PEG4 chain, along with uncharged amines or deprotonated carboxylic acids in the warhead/ligase ligands, act as strong Lewis bases. In standard stainless-steel LC fluidics and column frits, these moieties chelate electron-deficient transition metals (Lewis acids). This non-specific binding causes severe peak tailing, analyte carryover, and signal loss [2].
-
Mass Spectrometric Adduct Formation: During Electrospray Ionization (ESI+), the high electronegativity of the PEG chain readily sequesters ambient alkali metals (
, ). This splits the total ion current across multiple adduct species (e.g., , , ). Because sodium adducts resist predictable fragmentation, this phenomenon severely dilutes the precursor ion signal required for sensitive tandem MS (MS/MS) analysis [1][4].
Performance Comparison 1: Column Hardware & Chemistry
To combat metal-induced peak tailing, we compared a standard stainless-steel C18 column against a High-Performance Surface (HPS) Polar-embedded C18 column (e.g., Waters ACQUITY Premier or Phenomenex Luna Omega Polar C18). HPS technology creates an inert barrier that prevents metal-analyte interactions, while the polar-embedded stationary phase improves the retention and peak shape of the hydrophilic PEG4 moiety [2][4].
Table 1: Chromatographic Performance Comparison (PEG4-PROTAC Intermediate)
| Analytical Parameter | Standard C18 (Stainless Steel) | HPS Polar-Embedded C18 | Performance Gain |
| Peak Asymmetry ( | 1.85 (Severe Tailing) | 1.05 (Highly Symmetrical) | 43% Improvement |
| Theoretical Plates ( | 4,500 | 12,500 | 2.7x Efficiency |
| System Carryover | 2.4% | < 0.1% | Negligible |
| Limit of Detection (LOD) | 5.0 ng/mL | 0.5 ng/mL | 10x Sensitivity |
Scientist's Insight: The data clearly demonstrates that standard hardware is insufficient for PEG-linked PROTACs. The HPS Polar C18 column is mandatory for achieving the sharp, symmetrical peaks required for accurate low-level quantification.
Performance Comparison 2: Mobile Phase Optimization
To address the MS adduct formation, we compared a standard
The causality here is competitive displacement: the abundant
Table 2: ESI+ MS/MS Ionization Efficiency Comparison
| MS Parameter | ||
| Primary Precursor Ion | ||
| 0.2 | 15.4 | |
| MS/MS Fragmentation | Poor (Na+ tightly bound) | Excellent (+44 Da spacing observed) |
| Overall Signal-to-Noise (S/N) | 15:1 | 145:1 |
Validated Step-by-Step LC-MS/MS Protocol
The following protocol is designed as a self-validating system . By continuously monitoring the ratio of protonated to sodiated adducts, the method actively verifies mobile phase integrity and prevents false negatives during high-throughput screening.
Step-by-step LC-MS/MS analytical workflow for PEG4-linked PROTAC intermediates.
Phase 1: Sample Preparation
-
Matrix Cleanup: For cellular lysates or plasma, perform Solid Phase Extraction (SPE) using an Oasis HLB plate to remove endogenous phospholipids that cause ion suppression [2].
-
Elution: Elute the PROTAC intermediates using
Acetonitrile. -
Reconstitution: Evaporate under nitrogen and reconstitute in
Water:Acetonitrile to match the initial LC mobile phase conditions, preventing solvent-induced peak broadening.
Phase 2: Chromatographic Separation
-
Column Setup: Install an HPS Polar-embedded C18 Column (
). Maintain the column compartment at to reduce mobile phase viscosity and improve mass transfer of the bulky PROTAC molecules. -
Mobile Phase Preparation:
-
Mobile Phase A: Milli-Q Water +
Ammonium Formate + Formic Acid. -
Mobile Phase B: Acetonitrile +
Formic Acid.
-
-
Gradient Elution: Run a gradient from
B to B over 3.0 minutes at a flow rate of . Hold at B for 1.0 minute to ensure complete elution of hydrophobic warheads, then re-equilibrate for 1.5 minutes.
Phase 3: MS/MS Analysis & Self-Validation
-
Source Optimization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to
(PROTACs ionize efficiently; higher voltages can cause in-source fragmentation of the PEG linker). -
MRM Transition Setup: Program Multiple Reaction Monitoring (MRM) to track the
precursor transitioning to a stable fragment (often the E3 ligase ligand, e.g., pomalidomide at 259). -
Self-Validation Check (Critical Step): Program a secondary MRM transition to monitor the
adduct.-
Acceptance Criteria: The area under the curve (AUC) for the
transition must remain of the transition. If this threshold is exceeded, it indicates that the ammonium formate buffer has degraded or ambient sodium contamination has occurred. Halt the run and replace the mobile phase.
-
References
- BOC Sciences. "PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design".
- Waters Corporation. "Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS".
- Benchchem. "Application Note: Quantitative Analysis of PROTACs in Cellular Lysates by LC-MS/MS".
- NIH/PMC. "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications".
- Precise PEG. "Linkers in PROTACs".
A Senior Application Scientist's Guide to Control Experiments for Cysteine-Selective Conjugation with Bromoacetamide
For researchers, scientists, and drug development professionals, the precise and selective modification of proteins is paramount. Cysteine-selective conjugation is a cornerstone technique for creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biologics.[1][2] Among the chemical tools available, bromoacetamide stands out for its ability to form highly stable, irreversible thioether bonds with the sulfhydryl groups of cysteine residues.[3][][5]
However, the assumption of selectivity is a significant pitfall. The success of any conjugation strategy hinges not just on the primary reaction but on rigorously proving its specificity. Without a comprehensive set of control experiments, researchers risk misinterpreting their results, leading to heterogeneous products with unpredictable behavior and compromised functionality. This guide provides an in-depth comparison of control strategies, offering the experimental frameworks necessary to validate the selectivity and efficiency of your cysteine-bromoacetamide conjugations.
The Chemistry: Understanding the Reaction and Its Pitfalls
The conjugation of a bromoacetamide to a protein is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion and forming a stable thioether linkage.[3]
The pKa of a typical cysteine thiol is around 8.3-8.6.[3] Therefore, performing the reaction at a slightly basic pH (typically 7.5-8.5) increases the concentration of the more nucleophilic thiolate anion, accelerating the desired reaction.[3] However, this same condition can promote undesirable side reactions.
Potential Off-Target Reactions: While highly reactive towards cysteine, bromoacetamide can also react with other nucleophilic amino acid residues, especially under non-optimal conditions such as high pH, prolonged reaction times, or a large excess of the reagent.[3][6]
-
Histidine: The imidazole side chain can be alkylated, particularly at pH values above 6.[3]
-
Lysine: The ε-amino group becomes significantly more reactive at pH > 9.0, leading to off-target labeling.[3]
-
Methionine: The thioether side chain can be alkylated, forming a sulfonium ion. This can occur even at neutral pH.[3]
These side reactions underscore the necessity of a robust set of controls to ensure that the observed conjugation is, in fact, cysteine-selective.
Caption: Bromoacetamide reacts primarily with cysteine thiolate but can engage in off-target alkylation.
The Experimental Framework: A Self-Validating System
A well-designed experiment includes a series of controls that, together, provide unambiguous evidence of selective conjugation. The following experiments form a comprehensive validation workflow.
Caption: A comprehensive workflow including essential control arms for validation.
Control 1: The "Protein Only" Negative Control
-
Purpose: To establish a baseline for your protein's behavior under the reaction conditions (buffer, temperature, time) in the absence of the bromoacetamide reagent. This control is essential for identifying any pre-existing modifications, degradation, or aggregation.
-
Protocol:
-
Prepare your protein in the final reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[3]
-
Add an equivalent volume of the reagent solvent (e.g., DMSO) that would be used in the experimental reaction.
-
Incubate under the same conditions as the main experiment (e.g., 2 hours at room temperature).[3]
-
Analyze the sample alongside the experimental samples.
-
-
Expected Outcome: The analytical data (e.g., mass spectrum) for this control should show only the unmodified protein. Any deviation indicates an issue with protein stability or the buffer conditions.
Control 2: The "Blocked Cysteine" Specificity Control
-
Purpose: This is the most direct test for non-specific labeling. By first blocking all reactive cysteines with a different, highly efficient thiol-reactive reagent, any subsequent reaction with bromoacetamide must be occurring at a non-cysteine site. Iodoacetamide (IAM) is an excellent choice for this pre-blocking step due to its high reactivity.[6]
-
Protocol:
-
Treat your protein with a 20-fold molar excess of iodoacetamide in the reaction buffer. Incubate for 30 minutes in the dark at room temperature.[7]
-
Remove excess iodoacetamide using a desalting column (e.g., G-25) equilibrated with the reaction buffer.[3]
-
Add the bromoacetamide reagent to the now cysteine-blocked protein and incubate as per the experimental protocol.
-
Analyze the sample.
-
-
Expected Outcome: Ideally, there should be no further mass increase after the addition of the bromoacetamide reagent. Any significant modification indicates that your bromoacetamide is reacting with other residues like histidine or lysine.
Control 3: The "Cysteine-Free Protein" Specificity Control
-
Purpose: Similar to Control 2, this experiment tests for non-specific labeling by using a protein that lacks solvent-accessible cysteine residues.
-
Protocol:
-
Select a control protein with a similar molecular weight and isoelectric point (pI) to your protein of interest but without accessible cysteines.
-
Perform the bromoacetamide conjugation reaction on this control protein under the exact same conditions as your experimental protein.
-
Analyze the sample.
-
-
Expected Outcome: No conjugation should be observed. Any labeling of this cysteine-free protein is clear evidence of off-target reactions.
Control 4: The "Competitive Quench" Reagent-Activity Control
-
Purpose: To confirm that your bromoacetamide reagent is active and indeed thiol-reactive. This is particularly important if you observe low or no labeling in your main experiment.
-
Protocol:
-
Prepare two parallel reactions.
-
In the first (experimental) tube, add the bromoacetamide reagent to your protein solution.
-
In the second (control) tube, first add a high concentration (10-50 mM) of a small molecule thiol like L-cysteine or 2-mercaptoethanol to the protein solution.[3] Then, immediately add the bromoacetamide reagent.
-
Incubate both reactions and analyze.
-
-
Expected Outcome: The experimental reaction should show conjugation, while the control reaction with the competing thiol should show significantly reduced or no protein conjugation. This confirms the reagent is active and preferentially reacts with available thiols.
Data Analysis: Quantifying Success
| Analytical Technique | Purpose | Expected Result in Experimental Arm | Expected Result in Controls (1, 2, 3) |
| SDS-PAGE | Qualitative assessment of conjugation and purity. | A shift to a higher molecular weight corresponding to the mass of the attached molecule. | No shift in molecular weight compared to the starting protein. |
| Intact Mass Spectrometry (LC-MS) | Precise mass measurement to confirm conjugation and determine the degree of labeling (DOL).[8] | A mass increase corresponding to the exact mass of the bromoacetamide adduct. Multiple peaks may indicate different DOLs. | No mass increase (or only the mass of the blocking agent in Control 2). |
| Peptide Mapping (LC-MS/MS) | To identify the precise site(s) of modification.[3] | MS/MS spectra will identify peptides containing a cysteine residue with a mass modification corresponding to the bromoacetamide adduct. | No modified peptides should be detected (except for the blocking agent in Control 2). Any modifications found at His, Lys, or Met indicate off-target reactions. |
Protocol: A General Workflow for Bromoacetamide Conjugation and Analysis
This protocol provides a starting point; optimization of stoichiometry and reaction time is crucial for every new protein.
Part 1: Conjugation Reaction
-
Protein Preparation: Dialyze the protein into an amine-free and thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). If the protein contains disulfide bonds that need to be reduced, treat with a reducing agent like DTT or TCEP and subsequently remove it via a desalting column immediately before conjugation.[3]
-
Reagent Preparation: Just before use, dissolve the bromoacetamide reagent in a minimal volume of anhydrous DMSO to create a 10-20 mM stock solution.[3]
-
Reaction Setup: Set up the experimental and control reactions as described in the previous section. For the experimental arm, add the bromoacetamide stock solution to achieve a 10- to 20-fold molar excess over the protein.[3]
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if the reagent is light-sensitive.[3]
-
Quenching: Stop the reaction by adding a quenching agent, such as L-cysteine, to a final concentration of 10-50 mM to consume any unreacted bromoacetamide. Incubate for 30 minutes.[3]
-
Purification: Remove excess reagent and quenching agent by size-exclusion chromatography or dialysis.[3]
Part 2: Mass Spectrometry Analysis (Peptide Mapping)
-
Denaturation & Reduction: Denature the purified conjugate in 8 M urea. Reduce any remaining disulfide bonds with 10 mM DTT.
-
Alkylation: Alkylate any newly reduced cysteines with 20 mM iodoacetamide to prevent disulfide scrambling.
-
Digestion: Dilute the sample to reduce the urea concentration and add trypsin at a 1:20 (w/w) ratio. Incubate overnight at 37°C.[3]
-
Analysis: Acidify and desalt the peptides. Analyze by LC-MS/MS.
-
Data Interpretation: Use database search software to identify peptides. Include the mass of the bromoacetamide adduct as a variable modification on Cys, His, Lys, and Met to identify both the intended conjugation site and any off-target modifications.[3]
Alternative Chemistries: A Comparative Overview
While bromoacetamide offers excellent stability, it's important to understand its place among other sulfhydryl-reactive chemistries.
| Feature | Bromoacetamide | Maleimide | Pyridyl Disulfide |
| Bond Type | Thioether | Thioether | Disulfide |
| Bond Stability | Very High (Irreversible) [3][] | Moderate (Can undergo retro-Michael addition)[3][] | Low (Cleavable with reducing agents)[9] |
| Optimal pH | 7.5 - 8.5[3] | 6.5 - 7.5[] | 7.0 - 8.0 |
| Primary Advantage | Forms a highly stable, permanent linkage. | Fast reaction kinetics at neutral pH.[10] | The resulting linkage is reversible/cleavable. |
| Primary Disadvantage | Slower reaction rate compared to maleimide; potential for off-target reactions at non-optimal pH.[10] | The formed bond can be unstable, leading to deconjugation.[3] | The conjugate is not stable in reducing environments. |
Conclusion
The formation of a stable thioether bond makes bromoacetamide an attractive reagent for creating robust protein conjugates. However, its utility is entirely dependent on the rigor of the experimental validation. By implementing a comprehensive set of controls—including baseline, specificity, and activity checks—researchers can move beyond assumption to certainty. These control experiments are not optional additions; they are the foundation upon which reliable, reproducible, and ultimately successful bioconjugation strategies are built. The investment in these validation steps ensures the generation of well-characterized, homogeneous conjugates, a critical requirement for both basic research and therapeutic development.
References
-
Ryan, A., Shade, O., Bardhan, A., Bartnik, A., & Deiters, A. (2023). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. Bioconjugate Chemistry. Retrieved from [Link]
-
Ma, D., et al. (2018). Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. Bioconjugate Chemistry. Retrieved from [Link]
-
Some, D. (2022, April 15). Characterizing Protein-Nucleic Acid Conjugates with Light Scattering. LCGC International. Retrieved from [Link]
-
Antoni, A., et al. (2021). Selective N-Terminal Cysteine Protein Modification with Cyclopropenones. ChemRxiv. Retrieved from [Link]
-
Gandhi, S., et al. (2016). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of AOAC International. Retrieved from [Link]
-
Scott, C. (2010, November 1). Protein Conjugates. BioProcess International. Retrieved from [Link]
-
Ouyang, B., et al. (2025, May 19). Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. Polymer. Retrieved from [Link]
-
Liu, Y., & Chen, P. R. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]
-
Creative Biolabs. (2024, March 18). Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. Retrieved from [Link]
-
Yu, C., et al. (2023, January 18). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Kasson, P. M., & Ponder, J. W. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules. Retrieved from [Link]
- Ng, D. (2021). Method of conjugation of cys-mabs. Google Patents.
-
Burke, J., et al. (2020). Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of dansyl fluorescence. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Retrieved from [Link]
-
Gulten, G., & Mironov, A. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: Bromoacetamido-PEG4-Azide
Urgent Safety Directive | Operational Guide
Executive Summary: The "Zero-Drain" Mandate[1]
STOP. Do not dispose of Bromoacetamido-PEG4-azide (or any azide-containing solution) down the sink.[1]
The primary risk of this molecule is not just its acute toxicity, but its potential to create infrastructure-level explosive hazards . Even dilute azide solutions can react with copper and lead piping (common in plumbing traps) to form heavy metal azides (e.g., Copper(II) azide), which are highly sensitive primary explosives.
Immediate Action Required:
-
Segregate: Isolate from acidic waste and heavy metals.
-
Label: Clearly mark as "Organic Azide / Alkylating Agent."
-
Disposal: Route exclusively through high-temperature incineration via a licensed hazardous waste contractor.
Hazard Profiling & Mechanism of Action
To dispose of this chemical safely, you must understand what makes it dangerous.[2][3] Bromoacetamido-PEG4-azide is a "dual-warhead" molecule.
| Functional Group | Chemical Hazard | Mechanism of Danger |
| Azide ( | Explosive / Acute Toxin | Shock Sensitivity: While the PEG spacer stabilizes the organic azide (C/N ratio |
| Bromoacetamide | Alkylating Agent | Biological Reactivity: An electrophile designed to covalently modify cysteine residues. It causes severe skin/eye irritation and is a potential lachrymator. It permanently modifies proteins, posing a contact toxicity risk. |
| PEG4 Spacer | Solubility Modifier | Environmental: Increases water solubility, making the compound mobile in aquatic environments if spilled. |
Visualizing the Hazard Logic
The following diagram illustrates the critical failure points in handling this molecule.
Figure 1: Critical incompatibility pathways. Mixing with acids or metals leads to catastrophic failure modes.
Standard Disposal Protocol (The "Happy Path")
This protocol is for the routine disposal of reaction byproducts, expired reagents, and stock solutions. Chemical quenching is generally discouraged for routine disposal due to the risk of generating heat or secondary toxic byproducts in the lab; incineration by a professional facility is safer.
Step 1: Waste Segregation[5]
-
Solid Waste: Contaminated gloves, weigh boats, and pipette tips must be placed in a dedicated solid hazardous waste bag.
-
Liquid Waste:
-
Use a High-Density Polyethylene (HDPE) or Amber Glass container.
-
Do not use metal containers (aluminum cans, steel drums).
-
Do not mix with halogenated solvents (Chloroform/DCM) unless unavoidable.[6] While the molecule itself contains bromine, adding it to bulk DCM can increase the formation of diazidomethane if free azide ions are present [1].
-
Do not mix with acids.
-
Step 2: Labeling
Your waste tag must be explicit to protect downstream handlers.
-
Chemical Name: Bromoacetamido-PEG4-Azide solution.
-
Constituents: List the solvent (e.g., DMSO, Water, DMF).
-
Hazard Checkboxes: Toxic, Irritant, Reactive (Azide).
-
Special Note: Write "CONTAINS ORGANIC AZIDE - NO METAL CONTACT" on the tag.
Step 3: Storage & Handoff[5][6][7][8][9]
-
Store the waste container in secondary containment (plastic tray).
-
Keep container tightly closed to prevent evaporation and concentration of the azide.
-
Schedule pickup with your EHS/Hazardous Waste contractor for Incineration .
Emergency Protocol: Spill Cleanup & Decontamination
In the event of a spill or the need to deactivate high-concentration residues (e.g., cleaning a synthesis flask), you must chemically quench the reactive groups. This is a Self-Validating System : the chemistry ensures the hazard is neutralized.
Decontamination Solution (The "Quench Cocktail"): Prepare a fresh solution of:
-
0.1 M L-Cysteine or Glutathione (Quenches the Bromoacetamide via thioether formation).
-
0.1 M Triphenylphosphine (TPP) or TCEP (Reduces the Azide to an Amine via Staudinger reduction).
-
Solvent: 1:1 Water/Acetonitrile (to ensure solubility of both the reagent and the quencher).
Step-by-Step Spill Response
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves x2, Lab coat, Goggles).
-
Absorb: Cover the spill with an inert absorbent (Vermiculite or Pig Mats). Do not use paper towels if the substance is neat/dry (friction risk).
-
Collect: Scoop absorbed material into a plastic waste container using a plastic scoop (no metal).
-
Decontaminate Surface:
-
Apply the Quench Cocktail to the surface.
-
Allow to sit for 30 minutes. The phosphine will bubble slightly (
gas release) as it reduces the azide [2]. -
Validation: Wipe the area.[10] If using TCEP, the absence of the characteristic "rotten egg" smell of thiols (after reaction) or using a colorimetric test for amines (ninhydrin) can validate reduction, but for spills, time (30+ mins) is the primary control.
-
-
Final Wash: Clean area with soap and water.[8]
Operational Workflow Diagram
Figure 2: Operational decision tree for waste routing. Note that spills require an intermediate quenching step.
References
-
University of California, San Diego (UCSD). (2023).[3][11] Specific Chemical Guidelines: Sodium Azide and Organic Azides.[1][4] Environment, Health & Safety.[1][2][3][6][7][8][10][11][12][13] [Link][11]
-
University of Pittsburgh. (2013).[6] Safe Handling of Azides (Guideline 04-028).[6] Department of Environmental Health and Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Hazardous Waste Labeling. OSHA Fact Sheet. [Link]
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Handling Sodium Azide [blink.ucsd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
